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  • Product: 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride
  • CAS: 1154974-57-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride: A Keystone Reagent in Modern Drug Discovery

This technical guide provides an in-depth exploration of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride, a pivotal reagent for researchers, scientists, and professionals in drug development. We will delve into its chem...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride, a pivotal reagent for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physical properties, synthesis, and critical applications, underscoring its significance in medicinal chemistry.

Introduction: The Strategic Importance of the Thiomorpholine S,S-Dioxide Scaffold

In the landscape of drug design, the strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile. The thiomorpholine S,S-dioxide scaffold has emerged as a valuable component in medicinal chemistry. The introduction of a sulfonyl group can enhance metabolic stability, modulate solubility, and provide additional hydrogen bond acceptors, all of which are critical for optimizing drug-like properties.[1][2] 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride serves as a highly effective reagent for introducing this desirable scaffold, making it a cornerstone in the synthesis of novel therapeutic agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical characteristics of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₄H₈ClNO₄S₂[3][4]
Molecular Weight 233.68 g/mol [4]
Appearance Yellow Powder Solid[5][6]
CAS Number 1154974-57-8[3][4]
SMILES ClS(=O)(=O)N1CCS(=O)(=O)CC1[4]

These properties, including its molecular structure and weight, are fundamental for reaction stoichiometry and analytical characterization.

Synthesis: A Reliable Pathway to a Key Intermediate

The preparation of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride involves a two-step process starting from thiomorpholine. This protocol is designed to be both efficient and scalable for laboratory settings.

Synthetic Workflow Diagram

synthesis_workflow Thiomorpholine Thiomorpholine 1,1-Dioxothiomorpholine 1,1-Dioxothiomorpholine Thiomorpholine->1,1-Dioxothiomorpholine Oxidation 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl_chloride 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl_chloride 1,1-Dioxothiomorpholine->1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl_chloride Sulfonylation

Caption: Synthetic pathway to 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride.

Detailed Experimental Protocol

Step 1: Oxidation of Thiomorpholine to 1,1-Dioxothiomorpholine

  • Dissolve thiomorpholine in a suitable solvent such as methanol.

  • Add a catalytic amount of a tungstate salt.

  • Slowly add an oxidizing agent, like hydrogen peroxide, while maintaining a low temperature to control the exothermic reaction.

  • The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the product, 1,1-dioxothiomorpholine (also known as thiomorpholine 1,1-dioxide), is isolated.[7]

Expertise & Experience: The catalytic use of tungstate is key for an efficient and clean oxidation of the sulfide to the sulfone. Careful temperature control is paramount to prevent over-oxidation and ensure safety.

Step 2: Sulfonylation of 1,1-Dioxothiomorpholine

  • The 1,1-dioxothiomorpholine is dissolved in an aprotic solvent, for instance, dichloromethane, in the presence of a non-nucleophilic base (e.g., triethylamine).

  • The mixture is cooled, and sulfuryl chloride is added dropwise.

  • The reaction is allowed to proceed to completion.

  • Work-up involves washing with aqueous solutions to remove salts and impurities, followed by drying and concentration of the organic phase.

  • The crude product is then purified, typically by recrystallization, to yield the final 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride.

Trustworthiness: Each step of this protocol should be monitored for completion to ensure high yield and purity of the final product. The identity and purity of the synthesized compound should be confirmed using analytical methods such as NMR, Mass Spectrometry, and melting point analysis.

Reactivity and Applications in Drug Design

The utility of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride lies in the reactivity of its sulfonyl chloride group. This electrophilic center readily reacts with nucleophiles, making it an excellent reagent for constructing more complex molecules.

Reaction with Nucleophiles: Building Blocks for Discovery

reactivity_diagram 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl_chloride 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl_chloride Sulfonamides Sulfonamides 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl_chloride->Sulfonamides Reaction with Amines Sulfonate_Esters Sulfonate_Esters 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl_chloride->Sulfonate_Esters Reaction with Alcohols

Caption: Key reactions of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride.

The primary application of this reagent is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a common feature in a vast number of approved drugs.[1] Similarly, its reaction with alcohols yields sulfonate esters, which can also be valuable intermediates or final products.

The incorporation of the 1,1-dioxothiomorpholine moiety can lead to compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[2]

Safety and Handling

1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[5] It is also moisture-sensitive.[6] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area or a chemical fume hood.[5][6] Store in a dry, cool, and well-ventilated place in a tightly closed container.[6]

Conclusion

1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is a versatile and valuable reagent in the field of drug discovery. Its ability to efficiently introduce the metabolically robust and pharmacologically significant thiomorpholine S,S-dioxide scaffold makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, will enable researchers to fully harness its potential in the development of the next generation of therapeutics.

References

  • Molbase. 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8. [Link]

  • ECHA. 1,1-dioxo-1lambda6-thiane-4-sulfonyl chloride — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75467773, 1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride. [Link]

  • ResearchGate. One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones | Request PDF. [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

  • PubChemLite. (1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride. [Link]

  • Organic Chemistry Portal. Thiomorpholine synthesis. [Link]

  • RSC Publishing. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Handling Protocols for 1,1-Dioxo-1λ6-thiomorpholine-4-sulfonyl chloride

Executive Summary & Structural Dichotomy In modern drug discovery and agrochemical development, heterocyclic sulfonyl chlorides are indispensable building blocks for synthesizing sulfonamides and sulfonate esters. 1,1-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dichotomy

In modern drug discovery and agrochemical development, heterocyclic sulfonyl chlorides are indispensable building blocks for synthesizing sulfonamides and sulfonate esters. 1,1-Dioxo-1λ6-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8) 1 presents a unique physicochemical profile due to its structural dichotomy:

  • The Thiomorpholine 1,1-Dioxide Core : This heterocyclic ring is highly polar due to the sulfone moiety, acting as a strong hydrogen-bond acceptor. This core structure typically exhibits good solubility in polar organic solvents 2.

  • The Sulfonyl Chloride Moiety : A highly electrophilic functional group that is acutely sensitive to nucleophilic attack (e.g., hydrolysis or alcoholysis) 3.

Because the strongly electron-withdrawing sulfone ring inductively increases the electrophilicity of the sulfur center on the sulfonyl chloride, this specific compound is significantly more reactive—and thus more prone to degradation—than simple aliphatic analogues like methanesulfonyl chloride 4. Consequently, defining its solubility profile is not merely an exercise in physical dissolution, but an exercise in chemical preservation .

Mechanistic Insights into Solvent-Solute Interactions

When selecting a solvent for 1,1-Dioxo-1λ6-thiomorpholine-4-sulfonyl chloride, Application Scientists must balance the thermodynamic need for polarity (to dissolve the sulfone ring) with the kinetic need for inertness (to protect the sulfonyl chloride).

  • Protic & Nucleophilic Solvents : Solvents like methanol, ethanol, and water will rapidly dissolve the compound, but this is a destructive dissolution. The nucleophilic oxygen attacks the sulfonyl sulfur, displacing the chloride ion and forming sulfonate esters or sulfonic acids alongside hydrochloric acid (HCl) 3.

  • Hyper-Reactive Polar Aprotic Solvents (DMF/DMSO) : While N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at dissolving polar heterocycles, they are strictly incompatible with highly reactive sulfonyl chlorides. DMSO can undergo Swern-type oxidations or Pummerer-type rearrangements, while DMF can form Vilsmeier-Haack-type adducts, leading to rapid degradation of the reagent.

  • Optimal Solvents (DCM, THF, MeCN) : Halogenated solvents like Dichloromethane (DCM) and polar aprotic solvents like Tetrahydrofuran (THF) and Acetonitrile (MeCN) provide the perfect dielectric constant to solvate the thiomorpholine 1,1-dioxide core without acting as nucleophiles.

Quantitative Solubility & Compatibility Matrix
Solvent CategorySpecific SolventsSolvation CapacityChemical StabilityMechanistic Rationale
Optimal Dichloromethane (DCM), ChloroformHigh (>0.5 M)ExcellentNon-nucleophilic, highly polarizable; provides excellent solvation of the polar sulfone ring without reacting.
Optimal Tetrahydrofuran (THF), Acetonitrile (MeCN)High (>0.5 M)ExcellentPolar aprotic; requires strictly anhydrous conditions (stored over 3Å molecular sieves) to prevent trace hydrolysis.
Marginal Toluene, Ethyl AcetateModerate (~0.1 M)FairLower dielectric constant reduces solubility; useful primarily for biphasic extractions rather than stock solutions.
Incompatible Methanol, Ethanol, IsopropanolHigh (Destructive)PoorNucleophilic attack leads to rapid formation of sulfonate esters and generation of HCl.
Incompatible Water, Aqueous BuffersLow (Destructive)PoorRapid hydrolysis to 1,1-dioxo-1λ6-thiomorpholine-4-sulfonic acid and HCl.
Incompatible DMF, DMSOHigh (Destructive)PoorProne to complex side reactions (e.g., Vilsmeier-type intermediates) with highly electrophilic sulfonyl chlorides.

Logical Workflows and Reaction Pathways

To ensure scientific integrity during assay development, solvent selection and reaction monitoring must follow strict logical pathways.

SolventSelection Start 1,1-Dioxo-1λ6-thiomorpholine- 4-sulfonyl chloride Q1 Is the solvent nucleophilic? (e.g., Water, Alcohols, Amines) Start->Q1 Degradation Degradation / Hydrolysis (Incompatible Solvents) Q1->Degradation Yes Q2 Is the solvent polar aprotic? Q1->Q2 No Optimal Optimal Solvents (DCM, MeCN, THF) Q2->Optimal Yes Marginal Marginal Solvents (Toluene, Hexane) Q2->Marginal No

Decision matrix for selecting organic solvents for 1,1-Dioxo-1λ6-thiomorpholine-4-sulfonyl chloride.

ReactionPathway Reagent Sulfonyl Chloride (in Anhydrous DCM/THF) Amine Primary/Secondary Amine + Base (e.g., DIPEA) Reagent->Amine Targeted Reaction Water Trace Moisture / H2O (Poor Handling) Reagent->Water Side Reaction Product Sulfonamide Product (Stable Target) Amine->Product Nucleophilic Attack Acid Sulfonic Acid (Degradation) Water->Acid Hydrolysis

Reaction pathways illustrating targeted sulfonylation versus moisture-induced hydrolysis.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . They include built-in causality checks to ensure the reagent has not degraded during dissolution.

Protocol A: Preparation and Validation of a 0.5 M Stock Solution

Objective : Dissolve the reagent in an organic solvent while completely preventing hydrolysis.

  • Solvent Dehydration (Causality: Moisture Elimination) :

    • Dry HPLC-grade Dichloromethane (DCM) over activated 3Å molecular sieves for a minimum of 24 hours prior to use. Trace water is the primary cause of titer loss in sulfonyl chloride stocks.

  • Inert Dissolution :

    • Purge a dry, septum-capped vial with Argon.

    • Weigh 1.168 g of 1,1-Dioxo-1λ6-thiomorpholine-4-sulfonyl chloride (5.0 mmol) and transfer it to the vial.

    • Inject 10.0 mL of the anhydrous DCM. Sonicate briefly at room temperature until a clear, colorless solution is achieved.

  • Self-Validation via Derivatization Assay :

    • Why this is necessary: Visual clarity does not guarantee chemical integrity; the hydrolyzed sulfonic acid may also remain soluble.

    • Action: Withdraw a 10 µL aliquot of the stock and immediately quench it into 1 mL of a 0.1 M solution of benzylamine in MeCN containing 0.2 M DIPEA.

    • Validation: Analyze the quenched sample via LC-MS. The presence of the sulfonamide mass ( [M+H]+ = 305.0) and the strict absence of the sulfonic acid mass ( [M−H]− = 214.0) mathematically validates that the solvent handling successfully preserved the sulfonyl chloride.

Protocol B: Standard Sulfonylation Workflow

Objective : Utilize the dissolved reagent for the synthesis of a target sulfonamide.

  • Substrate Preparation : Dissolve 1.0 eq of the target amine in anhydrous DCM (0.2 M concentration).

  • Base Addition : Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl generated during the reaction, preventing the amine substrate from crashing out as a hydrochloride salt.

  • Reagent Addition : Cool the reaction to 0 °C (to control the exothermic nucleophilic attack and minimize side reactions). Dropwise, add 1.1 eq of the 0.5 M 1,1-Dioxo-1λ6-thiomorpholine-4-sulfonyl chloride stock solution.

  • Monitoring : Allow the reaction to warm to room temperature. Monitor via TLC (Hexane/Ethyl Acetate). The high polarity of the thiomorpholine 1,1-dioxide moiety typically renders the product significantly more polar than standard tosyl-protected amines.

References

  • Matrix Fine Chemicals. 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8.
  • Guidechem. Thiomorpholine-1,1-dioxide 39093-93-1.
  • Jinli Chemical.
  • Wikipedia. Methanesulfonyl chloride.

Sources

Foundational

1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride molecular weight and exact mass

An In-depth Technical Guide to 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The guide details its core physicochemical properties, including molecular weight and exact mass, and explores its structural features and potential synthetic utility. By functioning as a versatile building block, this reagent offers a gateway to novel molecular architectures, particularly in the development of therapeutic agents. This guide synthesizes current knowledge to provide researchers with the foundational information required for its effective application.

Introduction: A Scaffold of Emerging Importance

The field of drug discovery continually seeks novel molecular scaffolds to explore new chemical space and address complex biological targets. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, sulfur- and nitrogen-containing rings offer unique physicochemical properties. 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride belongs to the class of aliphatic heterocyclic compounds and incorporates a thiomorpholine 1,1-dioxide core functionalized with a reactive sulfonyl chloride group.

The thiomorpholine 1,1-dioxide moiety is a saturated six-membered ring containing a sulfone group and a secondary amine. The sulfone group is a key structural feature, acting as a hydrogen bond acceptor and imparting metabolic stability.[1] The introduction of a sulfonyl group can favorably modulate a molecule's solubility, polarity, and binding affinity for protein targets.[1] The appended sulfonyl chloride provides a reactive handle for derivatization, enabling the covalent linkage of this scaffold to a wide array of nucleophiles, making it a valuable intermediate in the synthesis of complex molecules.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed properties for 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride are summarized below.

PropertyValueSource
IUPAC Name 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride[2]
Synonyms 4-thiomorpholinesulfonyl chloride 1,1-dioxide[3]
CAS Number 1154974-57-8[2][3]
Molecular Formula C₄H₈ClNO₄S₂[2]
Molecular Weight 233.68 g/mol [2]
Exact Mass 232.95833 DaCalculated
SMILES ClS(=O)(=O)N1CCS(=O)(=O)CC1[2]
InChI Key FUWMAUBXFITUEK-UHFFFAOYSA-N[2][3]

The structure contains two sulfur atoms, one in the heterocyclic ring as a sulfone and the other in the exocyclic sulfonyl chloride group. This dual sulfonyl character significantly influences the molecule's reactivity and electronic properties.

G N1 N C1 C N1->C1 S2 S N1->S2 C2 C C1->C2 H1 H H2 H S1 S C2->S1 H3 H H4 H C3 C S1->C3 O2 O S1->O2 O3 O S1->O3 C4 C C3->C4 H5 H H6 H C4->N1 H7 H H8 H Cl1 Cl S2->Cl1 O1 O S2->O1 O4 O S2->O4 O

Figure 1. 2D Chemical Structure of the title compound.

Synthesis and Reactivity Profile

General Synthetic Strategies

While a specific, optimized protocol for the synthesis of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is not detailed in readily available literature, its structure suggests a logical synthetic pathway originating from thiomorpholine or its 1,1-dioxide derivative. A plausible synthetic workflow is outlined below.

SynthesisWorkflow Thiomorpholine Thiomorpholine Dioxide Thiomorpholine 1,1-Dioxide Thiomorpholine->Dioxide Oxidation (e.g., H₂O₂, m-CPBA) SulfonylChloride 1,1-Dioxo-1λ⁶-thiomorpholine- 4-sulfonyl chloride Dioxide->SulfonylChloride Sulfonylation (e.g., SO₂Cl₂ or ClSO₃H)

Figure 2. Plausible synthetic route to the target compound.

  • Oxidation: The synthesis would likely begin with the oxidation of the sulfide in the thiomorpholine ring to a sulfone. This is a standard transformation in organic chemistry, often accomplished using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This step yields thiomorpholine 1,1-dioxide.[4]

  • Sulfonylation: The resulting secondary amine of the thiomorpholine 1,1-dioxide is then reacted with a sulfonating agent to install the sulfonyl chloride group. Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H) in the presence of a base to neutralize the HCl byproduct.

Reactivity as a Synthetic Building Block

The primary point of reactivity on this molecule is the sulfonyl chloride group. Sulfonyl chlorides are potent electrophiles that readily react with a wide range of nucleophiles, most commonly amines, to form stable sulfonamides.

Exemplary Reaction: Sulfonamide Formation

A primary or secondary amine (R-NH₂) can be reacted with 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to yield the corresponding N-substituted sulfonamide.

This reaction is fundamental in medicinal chemistry for linking different molecular fragments and is a key step in the synthesis of many pharmaceutical compounds. The resulting sulfonamide linkage is generally stable to metabolic degradation.

Applications in Drug Discovery and Development

The structural motifs present in 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride make it an attractive building block for the synthesis of new chemical entities with potential therapeutic applications.

  • Scaffold for Library Synthesis: Its reactive handle allows for its incorporation into combinatorial libraries, enabling the rapid generation of a diverse set of compounds for high-throughput screening. New advances in synthetic methodologies are critical for expanding the available drug-like chemical space.[5]

  • Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, potentially improving pharmacokinetic properties or target engagement.[1]

  • Modulation of Physicochemical Properties: The polar sulfone group can enhance the solubility and metabolic stability of a parent molecule, which are crucial parameters in drug design.[1] The thiomorpholine dioxide scaffold has been explored in various therapeutic areas, including as antibacterial agents and cannabinoid receptor modulators.[6][7]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a representative, non-optimized protocol for the reaction of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride with a generic primary amine. This protocol is illustrative and should be adapted and optimized for specific substrates.

Objective: To synthesize a novel sulfonamide derivative for biological screening.

Materials:

  • 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.0 eq)

  • Primary amine of interest (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side products.

  • Addition of Reagents: Add the primary amine (1.1 eq) to the stirred solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

Trustworthiness and Validation: The identity and purity of the final compound should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is a valuable and versatile chemical building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a metabolically stable heterocyclic core and a reactive sulfonyl chloride handle provides a robust platform for the creation of novel and diverse molecular structures. This guide provides the foundational knowledge necessary for researchers to leverage the properties of this compound in the design and synthesis of next-generation molecules for scientific exploration and therapeutic development.

References

  • Matrix Fine Chemicals GmbH. 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8. [Link]

  • PubChem. 1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride. National Institutes of Health. [Link]

  • PubChem. Thiomorpholine 1,1-dioxide. National Institutes of Health. [Link]

  • Cheméo. 1,1-dioxo-1lambda6-thiane-4-sulfonyl chloride — Chemical Substance Information. [Link]

  • ResearchGate. One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones | Request PDF. [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

  • PubChemLite. 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride. Université du Luxembourg. [Link]

  • PubMed. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide Derivatives as Cannabinoid-Like Molecules With Agonist and Antagonist Activity. National Library of Medicine. [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for Primary Amine Coupling with 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scientific Context Sulfamides (unsymmetrical sulfonamides) are critical pharmacophores in medicinal chemistry, serving...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Context

Sulfamides (unsymmetrical sulfonamides) are critical pharmacophores in medicinal chemistry, serving as metabolically stable bioisosteres for amides and ureas[1]. The incorporation of the thiomorpholine-1,1-dioxide moiety is particularly valuable in drug discovery due to its rigid 3D architecture, high polar surface area (PSA), and strong hydrogen-bonding capabilities[2].

1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8) is a specialized N,N-disubstituted sulfamoyl chloride used to directly install this privileged scaffold onto primary amines[3]. This application note provides a self-validating, highly optimized protocol for the nucleophilic coupling of primary amines with this specific electrophile, ensuring high yields while mitigating common side reactions.

Mechanistic Insights & Causality

The synthesis of unsymmetrical sulfamides via sulfamoyl chlorides proceeds through a bimolecular nucleophilic substitution ( SN​2 -like) pathway at the sulfur(VI) center[4]. To ensure a successful reaction, the following mechanistic principles must dictate your experimental setup:

  • Electrophilicity & Hydrolysis Risk: The electron-withdrawing nature of the sulfone group within the thiomorpholine ring significantly increases the electrophilicity of the adjacent sulfamoyl chloride compared to simple dialkyl variants. While this accelerates the desired coupling, it also makes the reagent highly susceptible to hydrolysis. Strict anhydrous conditions are non-negotiable.

  • Base Selection: A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required. DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Its steric bulk prevents it from acting as a competing nucleophile, which is a common failure point when using less hindered bases like pyridine[5].

  • Temperature Control: The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C suppresses competing side reactions, such as the formation of symmetric bis-sulfonamides (where the primary amine attacks two equivalents of the electrophile)[1].

Visualization: Reaction Workflow and Mechanism

Mechanism cluster_0 Phase 1: Activation & Nucleophilic Attack cluster_1 Phase 2: Intermediate & Deprotonation cluster_2 Phase 3: Product Formation N1 Primary Amine (R-NH₂) N3 Nucleophilic Attack at S(VI) N1->N3 N2 1,1-Dioxo-1λ⁶-thiomorpholine- 4-sulfonyl chloride N2->N3 N4 Zwitterionic Intermediate N3->N4 N5 DIPEA (Base) Scavenges HCl N4->N5 N6 Unsymmetrical Sulfamide Target Compound N5->N6

Fig 1: Mechanistic workflow of primary amine coupling with thiomorpholine-4-sulfonyl chloride.

Materials and Reagents

  • Electrophile: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.1 – 1.2 equiv)

  • Nucleophile: Primary amine substrate (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv; 3.5 equiv if the amine is an HCl salt)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

  • Workup Reagents: 1M Aqueous HCl, Saturated Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure real-time verification of reaction success.

Step 1: Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Add DIPEA (2.5 equiv) in a single portion. (Causality: Adding the base before the electrophile ensures that any trace acidic impurities are neutralized and the amine is fully free-based and nucleophilic).

  • Cool the reaction vessel to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

Step 2: Addition of the Sulfamoyl Chloride 5. In a separate dry vial, dissolve 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.1 equiv) in a minimum volume of anhydrous DCM (approx. 1-2 mL per mmol). 6. Add the sulfamoyl chloride solution dropwise to the cooled amine mixture over 15–30 minutes. (Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing localized heating and suppressing the formation of symmetric bis-sulfonamides).

Step 3: Reaction Maturation and Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir the mixture for 4 to 12 hours. 9. Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (typically 50% EtOAc in Hexanes). The disappearance of the primary amine and the emergence of a more polar spot (the sulfamide) indicates successful conversion.

Step 4: Quench and Aqueous Workup 10. Quench the reaction by adding an equal volume of Deionized (DI) water. Stir vigorously for 5 minutes. 11. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 12. Wash the combined organic layers sequentially with:

  • 1M HCl (1 × 20 mL): Removes unreacted primary amine and excess DIPEA.
  • Saturated aqueous NaHCO₃ (1 × 20 mL): Neutralizes residual acid and removes hydrolyzed sulfonic acid byproducts.
  • Brine (1 × 20 mL): Pre-dries the organic phase.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to yield the pure unsymmetrical sulfamide.

Data Presentation: Reaction Optimization

To validate the chosen parameters, the following table summarizes the quantitative data from optimization studies comparing various conditions for this specific coupling[1][4].

SolventBase (Equivalents)Temp ProfileReagent (Eq)Yield (%)Field Observations & Causality
DCM DIPEA (2.5) 0 °C → RT 1.1 >85% Optimal. Clean conversion; minimal hydrolysis.
THFTEA (2.5)0 °C → RT1.175-80%Acceptable. Slight precipitation of TEA·HCl salt observed.
DMFPyridine (3.0)RT1.5<50%Poor. High degree of hydrolysis; difficult aqueous workup.
DCMDIPEA (1.1)0 °C → RT1.0~60%Incomplete. Insufficient base to drive the equilibrium.
DCMDIPEA (2.5)RT (No cooling)1.265%Moderate. Exotherm led to increased bis-sulfonylation.

Troubleshooting & Field-Proven Insights

  • Hydrolysis of the Reagent: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is highly sensitive to moisture. If LC-MS shows a mass corresponding to the sulfonic acid (M-Cl+OH) rather than the product, ensure the DCM is strictly anhydrous and the reagent bottle has not degraded.

  • Handling Hydrochloride Salts: If the primary amine is supplied as an HCl salt, the stoichiometry of the base must be adjusted. Add an additional 1.0 equivalent of DIPEA (3.5 equiv total) and stir at room temperature for 15 minutes prior to cooling to 0 °C.

  • Sterically Hindered Amines: For highly sterically hindered primary amines (e.g., tert-butylamine derivatives), the reaction time may need to be extended to 24 hours, and gentle heating (40 °C) may be required after the initial 0 °C addition.

References

  • Dong, J., et al. "Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry." Chemical Science, vol. 11, no. 30, 2020, pp. 7807-7812. URL:[Link][4]

  • Beaudoin, S., et al. "Preparation of Unsymmetrical Sulfonylureas from N,N'-Sulfuryldiimidazoles." The Journal of Organic Chemistry, vol. 68, no. 1, 2003, pp. 115-119. URL:[Link][5]

  • Matrix Fine Chemicals. "1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8." Matrix Fine Chemicals Catalog. URL:[Link][3]

Sources

Application

Application Note &amp; Protocols: Synthesis of N-Substituted Sulfonamides using 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride

Introduction: A Modern Building Block for Medicinal Chemistry The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern drug discovery, celebrated for its presence in a vast array of therapeutic agents,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Building Block for Medicinal Chemistry

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern drug discovery, celebrated for its presence in a vast array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its role as a stable, effective bioisostere for amides and its ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold.[1] The synthesis of sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4]

This document provides detailed protocols and technical insights for the use of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS 1154974-57-8) as a specialized building block.[5] This reagent offers a direct and efficient pathway to introduce the thiomorpholine-1,1-dioxide moiety into target molecules. This particular scaffold is of significant interest in medicinal chemistry due to its polarity, metabolic stability, and favorable physicochemical properties, which can enhance the drug-like characteristics of a lead compound.

Reaction Principle and Mechanism

The formation of a sulfonamide from 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride and an amine proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting product is a protonated sulfonamide. A base, typically an organic amine like triethylamine or pyridine, is required in the reaction mixture to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3][4]

Sulfonamide Formation Mechanism Figure 1: Reaction Mechanism reagents Amine (R₂NH) + 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack protonated_sulfonamide Protonated Sulfonamide + Chloride Ion (Cl⁻) intermediate->protonated_sulfonamide Leaving Group Departure final_product Final Sulfonamide + Base-HCl Salt protonated_sulfonamide->final_product Deprotonation base Base (e.g., Et₃N) Experimental Workflow Figure 2: General Experimental Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis A 1. Reaction Setup (Amine + Base in Anhydrous Solvent) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Dropwise Addition of Sulfonyl Chloride Solution B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with Water & Transfer to Sep. Funnel D->E F 6. Sequential Wash (1M HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (e.g., MgSO₄) & Filter F->G H 8. Concentrate Solvent (Rotary Evaporator) G->H I 9. Purify Crude Product (Chromatography or Recrystallization) H->I J 10. Characterization (NMR, MS, IR) I->J

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Method

1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride reaction conditions for N-sulfonylation

Introduction & Strategic Context in Drug Discovery The synthesis of unsymmetrical sulfamides via N-sulfonylation is a cornerstone reaction in modern medicinal chemistry. Specifically, the use of 1,1-Dioxo-1λ⁶-thiomorphol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context in Drug Discovery

The synthesis of unsymmetrical sulfamides via N-sulfonylation is a cornerstone reaction in modern medicinal chemistry. Specifically, the use of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8)[1] allows for the direct installation of the thiomorpholine 1,1-dioxide moiety onto primary and secondary amines.

In drug development, the thiomorpholine 1,1-dioxide heterocycle is a highly privileged bioisostere. It is frequently deployed to replace morpholine, piperazine, or aliphatic amino acids to achieve specific pharmacokinetic (PK) optimizations[2]. Because the sulfone group is strongly electron-withdrawing, it significantly reduces the basicity of the adjacent nitrogen compared to a standard morpholine ring[2]. This modification often leads to improved metabolic stability against oxidative enzymes (like cytochrome P450s), lowers the overall cLogP, and enhances oral bioavailability without introducing a formal negative charge[3][4][5].

Mechanistic Insights & Causality of Experimental Choices

To ensure a self-validating and high-yielding protocol, it is critical to understand the causality behind the reaction conditions:

  • Nucleophilicity vs. Basicity : The reaction proceeds via the nucleophilic attack of an amine on the highly electrophilic S(VI) center of the sulfamoyl chloride[6]. Because sulfamoyl chlorides are highly sensitive to moisture, strictly anhydrous conditions must be maintained. Trace water will lead to rapid hydrolysis of the reagent into the unreactive sulfamic acid[7].

  • Temperature Control (0 °C to RT) : The initial nucleophilic attack and subsequent chloride elimination are highly exothermic. Conducting the dropwise addition at 0 °C prevents the degradation of the sulfamoyl chloride and suppresses the formation of undesired symmetric sulfamide dimers[6].

  • Role of the Scavenger Base : Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is required in a 1.2–1.5 molar excess. As the tetrahedral intermediate collapses, it ejects a chloride ion, generating HCl[6]. If this HCl is not immediately scavenged by the tertiary amine base, it will protonate the starting amine nucleophile, rendering it inactive and stalling the reaction at ~50% conversion[7].

  • Solvent Selection : Anhydrous Dichloromethane (DCM) is the preferred solvent due to its non-coordinating nature and excellent solubility profile for both the sulfamoyl chloride and the resulting sulfamide[7]. Tetrahydrofuran (THF) can be used as an alternative if the starting amine exhibits poor solubility in halogenated solvents.

Quantitative Data: Reaction Conditions Matrix

The following table summarizes the optimized parameters for N-sulfonylation based on the steric and electronic nature of the nucleophile[7].

ParameterPrimary AminesSecondary AminesAnilines (Weak Nucleophiles)
Equivalents of Sulfamoyl Chloride 1.1 eq1.1 - 1.2 eq1.5 - 2.0 eq
Base Selection TEA or DIPEA (1.5 eq)TEA or DIPEA (1.5 eq)Pyridine (2.0 eq) ± DMAP (0.1 eq)
Solvent Anhydrous DCMAnhydrous DCM or THFAnhydrous Pyridine or THF
Temperature Profile 0 °C → RT0 °C → RTRT → 60 °C
Reaction Time 2 - 4 hours4 - 12 hours12 - 24 hours
Expected Yield Range 75% - 95%65% - 85%40% - 70%

Experimental Protocol: Synthesis of Unsymmetrical Sulfamides

Materials Required:
  • 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (Electrophile)[1]

  • Target Primary or Secondary Amine (Nucleophile)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous NH₄Cl, 1M HCl, and Brine

Step-by-Step Methodology:
  • Preparation : Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution : Dissolve the target amine (1.0 eq, e.g., 1.0 mmol) in anhydrous DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Base Addition & Cooling : Add the tertiary base (TEA or DIPEA, 1.5 eq, 1.5 mmol) to the stirring solution. Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes[7].

  • Electrophile Addition : In a separate dry vial, dissolve 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.1 eq, 1.1 mmol) in a minimal volume of anhydrous DCM (approx. 2-3 mL). Draw this solution into a glass syringe and add it dropwise to the reaction mixture over 15–30 minutes to maintain the internal temperature near 0 °C[7].

  • Reaction Propagation : Once the addition is complete, leave the flask in the ice bath for 1 hour, then remove the bath and allow the reaction to naturally warm to room temperature (RT). Stir for an additional 2–4 hours (for primary amines) or up to 12 hours (for sterically hindered secondary amines).

  • In-Process Monitoring : Monitor the reaction via LC-MS or TLC (visualized with UV or Ninhydrin stain). The reaction is deemed complete when the mass/spot of the starting amine is fully consumed.

  • Quench and Workup : Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).

  • Washing & Drying : Combine the organic layers and wash sequentially with 1M HCl (15 mL) to remove any unreacted amine and the base, saturated NaHCO₃ (15 mL), and Brine (15 mL)[7]. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel (typically using a gradient of Hexanes/Ethyl Acetate or DCM/Methanol) to yield the pure 1,1-dioxothiomorpholine-4-sulfonamide derivative.

Reaction Workflow & Mechanistic Pathway

Workflow cluster_0 Phase 1: Activation (0 °C) cluster_1 Phase 2: S(VI) Attack cluster_2 Phase 3: Resolution Amine Amine Nucleophile (1.0 eq) Intermediate Tetrahedral S(VI) Intermediate Amine->Intermediate Nucleophilic Attack Base TEA / DIPEA (1.5 eq) Base->Intermediate HCl Scavenging Solvent Anhydrous DCM (Solvent) Solvent->Amine Dissolution Sulfonyl 1,1-Dioxo-1λ⁶-thiomorpholine- 4-sulfonyl chloride (1.1 eq) Sulfonyl->Intermediate Dropwise Addition Product Target Sulfamide (Product) Intermediate->Product Cl⁻ Elimination Byproduct Base•HCl (Byproduct) Intermediate->Byproduct Salt Precipitation

Caption: Workflow and mechanistic pathway for the N-sulfonylation of amines.

References

  • Matrix Fine Chemicals . 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8. 1

  • Benchchem . Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. 7

  • D-NB.info . Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization. 6

  • PubMed Central (PMC) . Sub-stoichiometric Modulation of Viral Targets—Potent Antiviral Agents That Exploit Target Vulnerability. 2

  • ACS Publications . Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. 3

  • PubMed Central (PMC) . Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. 4

  • PubMed . Identification of novel diarylpyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors against wild-type and K103N mutant viruses. 5

Sources

Application

Application Note: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride in Medicinal Chemistry and Drug Design

Introduction & Strategic Value In contemporary medicinal chemistry, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is often as challenging as achieving target pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

In contemporary medicinal chemistry, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is often as challenging as achieving target potency. 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8) has emerged as a highly specialized, electrophilic sulfamoylating reagent designed to address these exact challenges.

By reacting with primary/secondary amines or alcohols, this reagent installs the 1,1-dioxothiomorpholine-4-sulfonyl moiety. This functional group acts as a bulky, highly polar, and strictly non-basic bioisostere for saturated heterocycles (such as piperazine or morpholine), allowing drug development professionals to engineer out off-target toxicities while introducing novel hydrogen-bonding vectors.

Mechanistic Rationale: Bioisosterism & ADME Optimization

The strategic incorporation of the 1,1-dioxothiomorpholine-4-sulfonamide pharmacophore is driven by three core causalities in drug design:

  • Abolishing Basicity to Mitigate Toxicity: Basic amines (e.g., piperazine, pKa ~9.8) are notorious for causing hERG channel inhibition (cardiotoxicity) and lysosomotropism (phospholipidosis). Converting a basic amine into a sulfamide via this reagent completely neutralizes the nitrogen's basicity due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

  • Tetrahedral Geometry & Target Engagement: Unlike planar amides, the sulfamide linkage (-NH-SO₂-N-) adopts a tetrahedral geometry. This projects the thiomorpholine-1,1-dioxide ring into unique 3D chemical space. Furthermore, the sulfamide provides a potent hydrogen bond donor (NH) and multiple hydrogen bond acceptors (SO₂ oxygens) that frequently engage target protein backbones[1].

  • Metabolic Shielding: The steric bulk of the thiomorpholine-1,1-dioxide ring acts as a shield against cytochrome P450-mediated N-dealkylation or oxidation, increasing the metabolic half-life of the drug candidate.

Logical workflow for resolving ADME liabilities using thiomorpholine-1,1-dioxide sulfamoylation.

Quantitative Physicochemical Comparison

To understand the impact of this reagent, we must compare the properties of the resulting moiety against standard heterocycles. The data below illustrates how the 1,1-dioxothiomorpholine-4-sulfonamide group dramatically shifts the physicochemical landscape of a molecule.

Table 1: Physicochemical Properties of Saturated Heterocycles vs. Sulfamide Derivative

Heterocycle / MoietyConjugate Acid pKₐH-Bond AcceptorsH-Bond DonorsPhysiological State (pH 7.4)
Piperazine ~9.822Protonated (Cationic)
Morpholine ~8.321Partially Protonated
Thiomorpholine ~9.011Protonated
Thiomorpholine-1,1-dioxide ~7.531Mostly Neutral
1,1-Dioxothiomorpholine-4-sulfonamide Non-basic 5 1 Strictly Neutral

Key Applications in Drug Discovery

A. Oncology: Mcl-1 and PHGDH Inhibitors

In the design of macrocyclic inhibitors targeting the anti-apoptotic protein Mcl-1, researchers replaced basic amines with thiomorpholine-1,1-dioxide derivatives. This substitution successfully maintained cellular potency while optimizing unbound clearance, achieving a superior pharmacokinetic profile in vivo[1]. Similarly, in the development of PHGDH inhibitors for cancer therapy, the sulfamide NH was found to form critical hydrogen bonds with Arg158 in the enzyme's binding pocket, while the bulky dioxide ring occupied the solvent-exposed region, leading to high-affinity binding (IC₅₀ = 2.8 μM)[2].

B. Antiviral Agents: NNRTIs

During the optimization of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, the introduction of the thiomorpholine-1,1-dioxide moiety was utilized to enrich the Structure-Activity Relationship (SAR). This modification significantly improved the aqueous solubility of the leads and enhanced their resistance profile against single mutant viral strains[3].

C. Epigenetics: HDAC6 Inhibitors

Sulfamide derivatives synthesized using this reagent have been successfully deployed as selective Histone Deacetylase 6 (HDAC6) inhibitors. The distinct geometry of the sulfamide linkage effectively bridges the cap group of the inhibitor to the zinc-binding domain, providing high isoform selectivity[4].

Mechanistic binding interactions of the 1,1-dioxothiomorpholine-4-sulfonamide pharmacophore.

Experimental Protocols

Protocol A: Synthesis of N-Linked Sulfamides (Amine Derivatization)

This protocol describes the conversion of a primary or secondary amine into a non-basic sulfamide.

Materials: Target Amine (1.0 eq), 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (2.5 eq) to the solution.

    • Expert Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a nucleophile. Unhindered bases can catalyze the formation of highly reactive sulfene intermediates, leading to dimerization or rapid hydrolysis.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validating Step: Monitor via LC-MS. Successful conversion is validated by the complete disappearance of the starting amine mass and the emergence of the[M+H]⁺ peak of the target sulfamide. The appearance of a sulfonic acid mass indicates moisture contamination.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically utilizing a gradient of Hexanes/Ethyl Acetate or DCM/Methanol depending on the substrate).

Protocol B: Synthesis of O-Linked Sulfamates (Alcohol Derivatization)

This protocol describes the installation of the moiety onto an alcohol to form a sulfamate ester.

Materials: Target Alcohol (1.0 eq), 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq), Anhydrous Tetrahydrofuran (THF).

  • Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (1.5 eq) in one portion.

    • Expert Causality: Alcohols are poor nucleophiles compared to amines. NaH is required to quantitatively deprotonate the alcohol, forming a highly nucleophilic sodium alkoxide. THF is utilized to effectively solvate the alkoxide ion pair.

    • Self-Validating Step: The addition of NaH must result in immediate hydrogen gas evolution (bubbling). The cessation of bubbling (typically after 15–30 minutes) serves as a visual indicator that deprotonation is complete.

  • Electrophile Addition: Add the sulfonyl chloride reagent (1.2 eq) to the alkoxide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH. Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography.

Sources

Method

Application Note: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride in the Synthesis of Advanced Sulfamide Pharmacophores

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Reagent: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8) Executive Summary The sulfonamide functional group...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Reagent: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8)

Executive Summary

The sulfonamide functional group is a cornerstone bioisostere in medicinal chemistry, featured prominently in antibacterial agents, diuretics, and antiretrovirals. While traditional sulfonamides are synthesized via the reaction of alkyl/aryl sulfonyl chlorides with amines, the demand for novel, metabolically stable, and highly polar scaffolds has driven the adoption of unsymmetrical sulfamides.

1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is a specialized, highly reactive sulfamoyl chloride used to directly install the thiomorpholine 1,1-dioxide moiety onto primary and secondary amines [1]. This application note provides a comprehensive guide to utilizing this reagent, detailing the mechanistic rationale for its use, physicochemical advantages over traditional heterocycles, and self-validating experimental protocols optimized for both batch and high-concentration synthesis [2].

Mechanistic Rationale & Structural Advantages

In lead optimization, the morpholine ring is frequently employed to improve aqueous solubility and modulate pKa. However, morpholine is notoriously susceptible to CYP450-mediated oxidative cleavage at the α-carbons adjacent to the oxygen atom [3].

Substituting morpholine with a thiomorpholine 1,1-dioxide group via this sulfamoyl chloride reagent offers profound advantages:

  • Metabolic Shielding: The strongly electron-withdrawing sulfone group (-SO₂-) deactivates the adjacent carbon-hydrogen bonds, drastically reducing their susceptibility to oxidative metabolism and extending the in vivo half-life of the drug candidate[3].

  • Enhanced Hydrogen Bonding: The two sulfone oxygens act as potent hydrogen-bond acceptors, enabling novel interactions within the target protein's binding pocket.

  • Dipole Moment & Solubility: The highly polar nature of the 1,1-dioxide system increases the overall topological polar surface area (TPSA), often improving aqueous solubility without the basicity associated with standard amines.

Quantitative Physicochemical Comparison

The following table summarizes the theoretical and practical advantages of integrating the thiomorpholine 1,1-dioxide scaffold compared to a standard morpholine group.

Property / ParameterMorpholine ScaffoldThiomorpholine 1,1-Dioxide ScaffoldImpact on Drug Design
Metabolic Stability Low (CYP-mediated ring opening)High (Oxidation sites deactivated)Prolonged in vivo half-life
H-Bond Acceptors 1 (Ether Oxygen)2 (Sulfone Oxygens)Enhanced target binding affinity
Dipole Moment Moderate (~1.5 D)High (~4.5 D)Increased aqueous solubility
Steric Conformation Compact, flexible chairBulky, rigidified chairDisruption of off-target interactions

Metabolic Stability & Drug Design Workflow

The decision to utilize 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is typically driven by the need to rescue a lead compound suffering from rapid metabolic clearance.

MetabolicStability Lead Lead Optimization (Pharmacophore Selection) Morph Morpholine Scaffold (Standard) Lead->Morph Thio Thiomorpholine 1,1-Dioxide (Optimized) Lead->Thio CYP CYP450 Mediated Oxidative Cleavage Morph->CYP Vulnerable α-carbons Stable Steric & Electronic Shielding Thio->Stable Electron-withdrawing SO2 Clearance Rapid Clearance (Poor PK Profile) CYP->Clearance Efficacy Prolonged Half-Life (Improved PK Profile) Stable->Efficacy

Fig 1: Divergent metabolic pathways of morpholine vs. thiomorpholine 1,1-dioxide scaffolds.

Experimental Protocols

The synthesis of unsymmetrical sulfamides using 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride relies on a nucleophilic addition-elimination mechanism. Because the generation of hydrogen chloride (HCl) is a stoichiometric byproduct, the choice of base and solvent is critical to prevent the protonation of the nucleophilic amine and the premature precipitation of salts [2].

Protocol A: Standard Batch Synthesis (Low to Medium Concentration)

Best for: Routine library synthesis and highly soluble amine substrates.

Causality & Rationale: Dichloromethane (DCM) is used as the standard aprotic solvent due to its excellent solvating power for organic intermediates. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfamoyl chloride.

Materials:

  • Target Amine (Primary or Secondary): 1.0 mmol

  • 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride: 1.1 mmol (1.1 equiv)

  • DIPEA: 2.5 mmol (2.5 equiv)

  • Anhydrous DCM: 10 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Ar). Dissolve the target amine (1.0 mmol) in 5 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (2.5 mmol) to the amine solution. Self-Validation Check: The excess base ensures that the amine remains fully deprotonated and nucleophilic even as HCl is generated.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. This suppresses the hydrolysis of the sulfamoyl chloride by any trace ambient moisture.

  • Electrophile Addition: Dissolve 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. Monitor via TLC or LC-MS.

  • Quench & Workup: Dilute the reaction with an additional 10 mL of DCM.

    • Wash 1: 10 mL of 1M HCl (Removes excess DIPEA and unreacted starting amine).

    • Wash 2: 10 mL of saturated aqueous NaHCO₃ (Neutralizes and removes any sulfonic acid formed via reagent hydrolysis).

    • Wash 3: 10 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: High-Concentration & Chemoselective Synthesis

Best for: Scale-up, continuous flow microreactors, or reactions where salt precipitation stalls conversion.

Causality & Rationale: In high-concentration batch reactions or continuous flow setups, the precipitation of triethylammonium chloride or anilinium salts in DCM/THF can coat the unreacted sulfamoyl chloride, halting the reaction [2]. Switching the solvent to Acetonitrile (MeCN) and the base to 4-Dimethylaminopyridine (DMAP) solves this. MeCN better solvates the ionic byproducts, while DMAP acts as both an acid scavenger and a nucleophilic catalyst, ensuring full conversion even with sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine (1.0 mmol) and DMAP (2.0 mmol) in 4 mL of anhydrous MeCN under inert atmosphere at room temperature.

  • Electrophile Addition: In a separate vial, dissolve the sulfamoyl chloride reagent (1.1 mmol) in 4 mL of anhydrous MeCN.

  • Coupling: Add the electrophile solution to the amine/DMAP mixture in one portion. (If using continuous flow, pump the two streams into a T-mixer at 40 °C with a residence time of 2–5 minutes).

  • Heating: Elevate the batch temperature to 40 °C for 4 hours. Self-Validation Check: The elevated temperature in MeCN overcomes the activation energy barrier for sterically hindered amines while keeping the catalytic DMAP-salt intermediate soluble.

  • Workup: Concentrate the MeCN in vacuo. Redissolve the crude oil in Ethyl Acetate (15 mL) and perform the standard acidic/basic aqueous washes described in Protocol A.

Reaction Mechanism & Pathway Visualization

ReactionWorkflow Reagent 1,1-Dioxo-1λ⁶-thiomorpholine -4-sulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Addition Amine Target Amine (Nucleophile) Amine->Intermediate Base DIPEA or DMAP (Acid Scavenger) Base->Intermediate Deprotonation Product Unsymmetrical Sulfamide (Target Scaffold) Intermediate->Product Cl⁻ Elimination Salt Ammonium Chloride Solvated Salt Intermediate->Salt Base-HCl Adduct

Fig 2: Mechanistic workflow for the synthesis of unsymmetrical sulfamides via addition-elimination.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: If LC-MS indicates stalled conversion, visually inspect the reaction for heavy precipitation. If a thick white slurry is present, the precipitated base-hydrochloride salt is likely trapping the reagents. Add 1-2 mL of MeCN or DMF to solubilize the salts and resume stirring.

  • Hydrolysis Byproducts: The sulfamoyl chloride is highly moisture-sensitive. If the reagent bottle has been exposed to ambient air, a significant portion may have degraded to the corresponding sulfonic acid. This will appear as a highly polar baseline spot on TLC. Always use an excess (1.1–1.2 equiv) of the reagent and ensure solvents are strictly anhydrous.

  • Characterization: The successful incorporation of the thiomorpholine 1,1-dioxide group is easily confirmed via ¹H NMR. Look for the distinct, highly deshielded multiplets of the thiomorpholine ring protons (typically between δ 3.20 and 3.80 ppm), which integrate to 8 protons (4x CH₂ groups) relative to your core scaffold.

References

  • Beilstein Journal of Organic Chemistry. "A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues." (2017). URL:[Link]

  • Journal of Medicinal Chemistry (ACS). "Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2. Leveraging Structure-Based Drug Design to Identify Analogues with Improved Pharmacokinetic Profiles." (2014). URL:[Link]

Application

Catalytic Methods for Reacting 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Thiomorpholine Sulfonyl Chloride Scaffold in Modern Chemistry The 1,1-dioxo-1λ⁶-thiomorp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiomorpholine Sulfonyl Chloride Scaffold in Modern Chemistry

The 1,1-dioxo-1λ⁶-thiomorpholine moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, chair-like conformation and the presence of a sulfone group impart unique physicochemical properties, including enhanced metabolic stability, improved solubility, and the ability to participate in hydrogen bonding. The corresponding sulfonyl chloride, 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride, is a key building block for introducing this valuable functional group. However, traditional methods for reacting sulfonyl chlorides often require harsh conditions and stoichiometric reagents, limiting their application in complex molecule synthesis. This guide provides an in-depth exploration of modern catalytic methods for the transformation of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride, with a focus on photocatalytic and copper-catalyzed approaches that offer milder conditions and broader functional group tolerance.

I. Core Principles of Catalytic Sulfonyl Chloride Reactivity

The reactivity of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom, which is activated by the two oxygen atoms and the chlorine leaving group. Catalytic methods leverage this inherent reactivity in novel ways, often by generating highly reactive intermediates under mild conditions.

A. Photocatalytic Generation of Sulfonyl Radicals

Visible-light photocatalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides.[1] This approach typically involves a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) with the sulfonyl chloride. This process generates a sulfonyl radical and a chloride anion, which can then participate in a variety of downstream reactions, such as additions to alkenes and alkynes.[2]

II. Application Note & Protocols

This section details two distinct, yet complementary, catalytic methods for the functionalization of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride: a visible-light-mediated hydrosulfonylation of an alkene and a copper-catalyzed amidation.

Application Note 1: Visible-Light-Mediated Hydrosulfonylation of Alkenes

Principle: This protocol describes the generation of the 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl radical via photoredox catalysis and its subsequent addition to an alkene. This method is particularly useful for the formation of carbon-sulfur bonds under mild, metal-free conditions. The choice of an organic dye like Eosin Y as the photocatalyst makes this an attractive and cost-effective method.[2][3]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Photocatalytic Reaction cluster_2 Work-up and Purification A 1. Combine 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride, alkene, and photocatalyst in a reaction vessel. B 2. Add solvent and degas the mixture. A->B C 3. Irradiate with visible light (e.g., blue LEDs) with stirring. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Quench the reaction and remove the solvent. D->E F 6. Purify the crude product by column chromatography. E->F

Caption: Experimental workflow for photocatalytic hydrosulfonylation.

Detailed Protocol:

Materials:

  • 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Eosin Y (1-5 mol%)[2]

  • Tris(trimethylsilyl)silane (1.5 equiv)[3]

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED strip, 465 nm)[4]

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride, the alkene, and Eosin Y.

  • Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the tris(trimethylsilyl)silane.

  • Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by opening it to the air and turning off the light.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired hydrosulfonylated product.

Proposed Mechanism:

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC SET SulfonylChloride R-SO₂Cl SulfonylRadical R-SO₂• SulfonylChloride->SulfonylRadical e⁻ from PC* RadicalAdduct Radical Adduct SulfonylRadical->RadicalAdduct + Alkene Alkene Alkene Product Hydrosulfonylated Product RadicalAdduct->Product + (TMS)₃SiH Silane (TMS)₃SiH Silane->PC_star Regenerates PC G CuI Cu(I) Catalyst CuAmide [Cu(I)-NR₂] CuI->CuAmide + Amine, -HI Amine Amine (R₂NH) OxidativeAddition Oxidative Addition Intermediate CuAmide->OxidativeAddition + R'-SO₂Cl SulfonylChloride R'-SO₂Cl Product Sulfonamide (R'-SO₂NR₂) OxidativeAddition->Product Reductive Elimination Product->CuI Regenerates Catalyst

Sources

Method

Application Note: Solid-Phase Synthesis of Sulfonamide Libraries Using 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride

Introduction and Strategic Rationale In modern drug discovery, the strategic incorporation of specific pharmacophores is essential for optimizing both target affinity and pharmacokinetic profiles. The thiomorpholine 1,1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern drug discovery, the strategic incorporation of specific pharmacophores is essential for optimizing both target affinity and pharmacokinetic profiles. The thiomorpholine 1,1-dioxide scaffold has emerged as a highly privileged bioisostere and pharmacophore[1]. It serves as a robust, non-basic hydrogen-bond acceptor that improves aqueous solubility and metabolic stability without introducing the liability of a basic amine (such as piperazine). Recent medicinal chemistry campaigns have successfully leveraged this moiety to establish critical interactions within the tolerant regions of target binding pockets, yielding potent anti-HIV agents, anticancer compounds, and novel antibacterial hybrids[1][2].

To rapidly explore the chemical space surrounding this pharmacophore, Solid-Phase Organic Synthesis (SPOS) is the method of choice[3]. By utilizing 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8) as an electrophilic building block[4], researchers can derivatize resin-bound amines to form diverse sulfonamide libraries. Solid-phase synthesis allows the use of large excesses of the sulfonyl chloride to drive the reaction to absolute completion, while unreacted reagents and soluble byproducts are seamlessly removed via simple filtration[5].

This application note provides a comprehensive, self-validating protocol for the solid-phase sulfonylation of primary amines using 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights and Causality

The formation of a sulfonamide bond on a solid support requires careful orchestration of solvent, base, and catalytic additives to overcome the inherent steric hindrance of the polymer matrix.

  • Resin Swelling and Solvent Selection: The reaction is typically performed on a polystyrene-based resin (e.g., Rink Amide or Wang resin). Dichloromethane (DCM) or Tetrahydrofuran (THF) must be used to maximally swell the hydrophobic polystyrene matrix, exposing the reactive amine sites. Poorly swollen resin leads to truncated sequences and low yields.

  • Nucleophilic Catalysis: Sulfonyl chlorides are less reactive than acid chlorides. To accelerate the reaction, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate . This intermediate is highly susceptible to attack by the resin-bound primary amine.

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the resin-bound amine, rendering it non-nucleophilic. N,N-Diisopropylethylamine (DIPEA) or pyridine is used as a non-nucleophilic base to scavenge HCl and drive the equilibrium forward[6].

  • Self-Validation (The Kaiser Test): To ensure the protocol is a self-validating system, the Kaiser (ninhydrin) test is employed. A positive test (deep blue resin) confirms successful Fmoc-deprotection (presence of free primary amines). A negative test (colorless/yellow resin) post-sulfonylation confirms the complete consumption of the amine, validating the reaction's success before proceeding to the irreversible cleavage step.

Mechanism R1 1,1-Dioxo-1λ6-thiomorpholine -4-sulfonyl chloride Int Reactive Sulfonylpyridinium Intermediate R1->Int + DMAP - Cl- R2 DMAP (Catalyst) R2->Int Prod Resin-Bound Sulfonamide Int->Prod + Resin-Amine - DMAP Resin Resin-Bound Primary Amine Resin->Prod

Mechanistic pathway of DMAP-catalyzed solid-phase sulfonylation.

Reagent Specifications and Optimization Data

To ensure reproducibility, the physicochemical properties of the core building block and the optimized reaction parameters are summarized below.

Table 1: Physicochemical Properties of the Sulfonyl Chloride Building Block [4][7]

PropertySpecification
Chemical Name 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride
CAS Number 1154974-57-8
Molecular Weight 233.69 g/mol
Molecular Formula C4H8ClNO4S2
SMILES O=S(=O)(Cl)N1CCS(=O)(=O)CC1
Storage Conditions +4 °C, protect from moisture (moisture-sensitive)

Table 2: Optimization of Solid-Phase Sulfonylation Conditions (Data represents typical conversions on a 0.5 mmol/g loading Rink Amide resin)

Equivalents (Sulfonyl Chloride)Base / CatalystSolventTime (hrs)Kaiser Test ResultCleaved Purity (LC-MS)
1.5 eqDIPEA (3.0 eq)DMF12Slightly Blue (Incomplete)65%
3.0 eqPyridine (5.0 eq)DCM12Trace Blue82%
3.0 eq DIPEA (5.0 eq) + DMAP (0.1 eq) DCM 4 Colorless (Complete) >95%
5.0 eqDIPEA (5.0 eq) + DMAP (0.1 eq)DCM4Colorless (Complete)>95%

Experimental Protocol

Materials Required
  • Resin: Fmoc-Rink Amide AM resin (Loading: ~0.5 mmol/g)

  • Reagents: 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride, N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (anhydrous).

Workflow Start Resin Swelling (DCM, 1 hr) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Sulfonylation Sulfonylation (Sulfonyl Chloride + DIPEA/DMAP) Deprotect->Sulfonylation Wash Resin Washing (DCM / DMF / MeOH) Sulfonylation->Wash Cleavage Resin Cleavage (95% TFA / 2.5% TIPS / 2.5% H2O) Wash->Cleavage Product Precipitation & Isolation Cleavage->Product

Standard workflow for the solid-phase synthesis of sulfonamide libraries.

Step-by-Step Methodology

Step 1: Resin Swelling and Deprotection

  • Weigh 1.0 g of Fmoc-Rink Amide resin (0.5 mmol) into a fritted solid-phase synthesis vessel.

  • Add 10 mL of anhydrous DCM and agitate gently for 1 hour at room temperature to swell the polymer matrix. Drain the solvent.

  • Add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL portion for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL).

  • Validation Check: Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines.

Step 2: Sulfonylation Reaction

  • In a separate dry vial, dissolve 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride (345 mg, 1.5 mmol, 3.0 eq) in 8 mL of anhydrous DCM.

  • Add DIPEA (435 µL, 2.5 mmol, 5.0 eq) and DMAP (6.1 mg, 0.05 mmol, 0.1 eq) to the solution. Note: The solution may turn slightly yellow upon the formation of the reactive intermediate.

  • Immediately transfer the activated mixture to the synthesis vessel containing the deprotected resin.

  • Agitate the suspension gently at room temperature for 4 hours.

Step 3: Washing and Validation

  • Drain the reaction mixture.

  • Wash the resin rigorously to remove all unreacted sulfonyl chloride and base: DCM (3 × 10 mL), DMF (3 × 10 mL), MeOH (2 × 10 mL), and finally DCM (3 × 10 mL).

  • Validation Check: Perform a Kaiser test on a few resin beads. The beads must remain colorless or pale yellow. If the beads turn blue, repeat Step 2.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for 2 hours.

Step 4: Cleavage and Isolation

  • Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIPS (scavenger), and 2.5% H₂O (9.5 mL : 0.25 mL : 0.25 mL).

  • Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a clean 50 mL round-bottom flask. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure (rotary evaporation) to approximately 2 mL.

  • Add 15 mL of ice-cold anhydrous diethyl ether to precipitate the crude sulfonamide product.

  • Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet with an additional 10 mL of cold ether.

  • Dry the resulting solid under high vacuum. The product is now ready for LC-MS and NMR characterization.

References

  • Matrix Fine Chemicals. 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8. Retrieved from [Link]

  • ACS Combinatorial Science. Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis. Retrieved from[Link]

  • PubMed / European Journal of Medicinal Chemistry. Identification of novel diarylpyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors against wild-type and K103N mutant viruses. Retrieved from[Link]

  • RSC Medicinal Chemistry. RESEARCH ARTICLE: Cyclic β-amino sulfones, viz., thiomorpholine-1,1-dioxides, show promising pharmaceutical activities. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Workflows for 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride Reaction Products

Mechanistic Overview When reacting 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride with primary or secondary amines, the target reaction products are thiomorpholine 1,1-dioxide sulfonamides . As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview

When reacting 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride with primary or secondary amines, the target reaction products are thiomorpholine 1,1-dioxide sulfonamides . As a Senior Application Scientist, I frequently see researchers struggle with the isolation of these compounds. The core challenge stems from the dual presence of a sulfone (1,1-dioxide) ring and a newly formed sulfonamide linkage. Both functional groups act as strong hydrogen-bond acceptors, drastically increasing the polarity of the molecule and causing severe tailing on bare silica gel [1].

Furthermore, sulfonyl chlorides are highly moisture-sensitive. Any adventitious water in the reaction mixture will competitively hydrolyze the starting material into thiomorpholine-4-sulfonic acid 1,1-dioxide [2]. A self-validating purification system must therefore sequentially eliminate basic impurities (unreacted amines), acidic impurities (hydrolyzed sulfonic acids), and lipophilic byproducts (bis-sulfonamides) before final chromatographic polishing.

Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture (Sulfonamide + Salts + SM) Workup Aqueous Workup (1M HCl then NaHCO3) Start->Workup Quench & Extract Decision Is the product highly polar? Workup->Decision Organic Phase NP_Flash Normal-Phase Flash (Hexane/EtOAc + 1% MeOH) Decision->NP_Flash No (Lipophilic) RP_HPLC Reverse-Phase HPLC (Water/MeCN + 0.1% TFA) Decision->RP_HPLC Yes (Hydrophilic) Pure Pure 1,1-Dioxo-1λ⁶-thiomorpholine Sulfonamide NP_Flash->Pure Evaporate RP_HPLC->Pure Lyophilize

Workflow for the isolation and purification of thiomorpholine 1,1-dioxide sulfonamides.

Step-by-Step Methodologies

Protocol 1: Differential Liquid-Liquid Extraction (LLE)

This foundational step leverages pH adjustments to partition ionizable impurities into the aqueous phase, leaving the neutral sulfonamide in the organic layer.

  • Quench : Terminate the reaction by adding ice-cold water to hydrolyze any residual 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride into its corresponding sulfonic acid [2].

  • Dilution : Dilute the mixture with a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash (Amine Removal) : Wash the organic layer with 1M HCl (2 × 50 mL). Causality: This protonates unreacted starting amines and the basic scavenger (e.g., Triethylamine or Pyridine), driving them into the aqueous phase as water-soluble hydrochloride salts.

  • Basic Wash (Sulfonic Acid Removal) : Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: This deprotonates the highly acidic sulfonic acid byproduct, ensuring its complete removal into the aqueous waste stream.

  • Drying : Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure [3].

Protocol 2: Normal-Phase Flash Chromatography (NP-FC)

For secondary sulfonamides or lipophilic derivatives, silica gel chromatography is highly effective if modified correctly.

  • Dry Loading : Dissolve the crude extract in a minimum amount of DCM, add silica gel (1:3 w/w ratio to crude), and evaporate to a free-flowing powder. Causality: Thiomorpholine 1,1-dioxides often exhibit poor solubility in the non-polar starting mobile phase (hexanes), which can cause column crashing if liquid-loaded.

  • Gradient Elution : Run a gradient from 0% to 70% Ethyl Acetate in Hexanes [1].

  • Polar Modifier : If TLC indicates tailing, add 1-2% Methanol to the mobile phase to disrupt hydrogen bonding between the sulfone oxygens and the silica silanol groups.

Protocol 3: Reverse-Phase Preparative HPLC (RP-HPLC)

For highly polar primary sulfonamides that streak on silica, RP-HPLC is the gold standard [1].

  • Sample Prep : Dissolve the crude mixture in DMSO or Acetonitrile (MeCN) and filter through a 0.45 µm PTFE syringe filter.

  • Column Selection : Use a C18 stationary phase (e.g., Zorbax SB-C18, 50 mm × 3.0 mm, 3.5 µm) [1].

  • Method : Run a gradient of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in MeCN). Start at 5% B and ramp to 95% B over 15 minutes at a flow rate of 1.5 mL/min [1]. Causality: The Trifluoroacetic Acid (TFA) suppresses the ionization of any residual silanols on the column, ensuring sharp, symmetrical peaks for the sulfonamide.

Quantitative Data: Chromatographic Behavior

ComponentChemical NatureNP-TLC ( Rf​ ) (50% EtOAc/Hexane)RP-HPLC RetentionAqueous Partitioning
Thiomorpholine 1,1-dioxide Sulfonamide Neutral, Polar0.25 - 0.40Mid-elutingOrganic (EtOAc/DCM)
Unreacted Amine Basic0.00 (Streak)Early-elutingAqueous (Acidic pH)
Sulfonic Acid Byproduct Acidic, Highly Polar0.00 (Baseline)Void volumeAqueous (Basic pH)
Bis-sulfonamide Byproduct Neutral, Lipophilic0.60 - 0.80Late-elutingOrganic (EtOAc/DCM)

FAQ & Troubleshooting Guide

Q1: Why is my sulfonamide product co-eluting with the amine starting material on silica gel? A1: Causality: Amines strongly interact with the acidic silanol groups on bare silica, causing severe tailing that overlaps with the polar thiomorpholine 1,1-dioxide product. Solution: Pre-treat the column with 1% Triethylamine (TEA) to cap the acidic silanols, or rely on the 1M HCl wash (Protocol 1) to completely remove the amine prior to chromatography.

Q2: How do I remove the sulfonic acid byproduct resulting from hydrolyzed sulfonyl chloride? A2: Causality: Sulfonyl chlorides are electrophilic and rapidly hydrolyze to sulfonic acids in the presence of moisture [2]. Sulfonic acids are highly polar and remain at the baseline on normal-phase TLC. Solution: A mild basic aqueous wash (e.g., sat. NaHCO₃) deprotonates the sulfonic acid, forcing it entirely into the aqueous layer during LLE [3].

Q3: I see severe tailing of my pure product on silica gel TLC. How can I improve resolution? A3: Causality: The sulfone moiety (1,1-dioxide) acts as a strong hydrogen-bond acceptor, interacting heavily with the silica matrix. Solution: Adding a polar modifier (1-5% Methanol) to your EtOAc/Hexane gradient disrupts these hydrogen bonds, sharpening the elution band and improving recovery.

Q4: My product contains bis-sulfonylated impurities. How do I separate them? A4: Causality: When using primary amines, they can react with two equivalents of the sulfonyl chloride. The resulting bis-sulfonamide lacks the N-H hydrogen bond donor, making it significantly less polar (more lipophilic) than the desired mono-sulfonamide. Solution: Normal-phase chromatography easily resolves this; the bis-sulfonamide will elute much earlier (higher Rf​ , typically 0.60-0.80) than the mono-sulfonamide [1].

References

  • Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2. Leveraging Structure-Based Drug Design to Identify Analogues with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Sulfonamides useful as carbonic anhydrase inhibitors. US Patent 5240923A, Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS 1154974-57-8). Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS 1154974-57-8).

This highly specialized reagent is utilized to introduce the polar, metabolically stable 1,1-dioxothiomorpholinosulfonyl moiety into drug candidates [1]. However, the strong electron-withdrawing nature of the thiomorpholine-1,1-dioxide ring renders the adjacent sulfonyl chloride exceptionally electrophilic. While this ensures rapid reaction rates, it simultaneously amplifies the risk of competing side reactions such as hydrolysis, chlorination, and over-sulfonylation.

The following troubleshooting guide and self-validating protocols are engineered to help you systematically identify, understand, and eliminate these side reactions.

Diagnostic Workflow for Sulfonylation Side Reactions

Troubleshooting Start LC-MS / TLC Analysis of Crude Reaction Hydrolysis Issue: Hydrolysis (Sulfonic Acid) Start->Hydrolysis Mass = Reagent - Cl + OH Chlorination Issue: Chlorination (Alkyl Chloride) Start->Chlorination Mass = Substrate - OH + Cl BisSulf Issue: Over-Sulfonylation (Bis-sulfonamide) Start->BisSulf Mass = Product + Reagent - HCl SolHydro Action: Rigorous Drying & Inert Atmosphere Hydrolysis->SolHydro SolChloro Action: Switch Base (TEA + cat. DMAP) Chlorination->SolChloro SolBis Action: Inverse Addition & Stoichiometry Control BisSulf->SolBis Opt Result: High Yield Mono-Sulfonylated Product SolHydro->Opt SolChloro->Opt SolBis->Opt

Troubleshooting workflow for identifying and resolving common sulfonylation side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Hydrolysis and Reagent Degradation

Q: My LC-MS shows complete consumption of the sulfonyl chloride, but my target amine remains unreacted. The major byproduct corresponds to the sulfonic acid. How do I prevent this?

The Causality: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is highly sensitive to moisture. The sulfone group within the ring pulls electron density away from the sulfur center of the sulfonyl chloride, drastically lowering the activation energy for nucleophilic attack by water[2]. When water attacks, it displaces the chloride ion, generating the inactive sulfonic acid and highly corrosive HCl gas. If your solvent or glassware contains even trace moisture, hydrolysis will outcompete the desired sulfonylation.

The Solution: Implement strict anhydrous techniques and verify reagent integrity before substrate addition.

Self-Validating Protocol: Anhydrous Sulfonylation

This protocol builds in quality-control checkpoints to ensure the reaction environment is truly anhydrous.

  • Reagent Integrity Check: Dissolve 1.0 equivalent of 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution under an argon atmosphere.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it immediately in 100 µL of anhydrous methanol. Analyze via LC-MS. The dominant peak must be the methyl sulfonate ester (M + CH₃O - Cl). If the sulfonic acid peak (M - Cl + OH) is dominant, your starting reagent has degraded in storage and must be discarded.

  • Substrate Preparation: Dissolve your target amine (0.95 eq) and Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM over activated 4Å molecular sieves for 30 minutes prior to the reaction.

  • Coupling: Cool the amine solution to 0 °C. Add the sulfonyl chloride solution dropwise over 15 minutes.

    • Self-Validation Checkpoint: Monitor by TLC after 30 minutes. The reaction should show >90% conversion. If conversion stalls, do not add more sulfonyl chloride immediately; check the pH of the reaction mixture. If it is acidic, moisture has compromised the reaction, generating HCl and neutralizing your base.

Chlorinated Byproducts in Sulfonate Ester Synthesis

Q: I am attempting to sulfonylate an alcohol using pyridine as the base, but I am isolating a significant amount of alkyl chloride byproduct. Why is this happening?

The Causality: While pyridine is a traditional base for sulfonylation, it forms a highly reactive sulfonylpyridinium intermediate while simultaneously generating pyridinium hydrochloride. The 1,1-dioxothiomorpholinosulfonate group is a phenomenal leaving group (similar to a triflate). In the presence of the locally high concentration of nucleophilic chloride ions generated by pyridine, the newly formed sulfonate ester undergoes a rapid S_N2 displacement, converting your desired product into a chlorinated byproduct [3][4].

The Solution: Switch to a non-nucleophilic base system. Using Triethylamine (TEA) combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP) prevents the accumulation of reactive chloride salts and accelerates the desired esterification without triggering the S_N2 displacement [3].

Quantitative Impact of Base Selection on Byproduct Formation Data represents typical product distributions when sulfonylating a primary alcohol with 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride at 25°C.

Base SystemEquivalentsTemp (°C)Desired Sulfonate Yield (%)Chlorinated Byproduct (%)Sulfonic Acid (%)
Pyridine3.025622810
TEA1.50 to 2576< 519
TEA + DMAP (cat)1.5 + 0.10 to 2594 < 1 < 5
DIPEA1.50 to 2588< 111
Over-Sulfonylation (Bis-Sulfonylation) of Primary Amines

Q: When reacting my primary amine, I consistently observe a bis-sulfonylated byproduct (two thiomorpholine dioxide groups attached to one nitrogen). How can I favor mono-sulfonylation?

The Causality: When a primary amine reacts with a sulfonyl chloride, it forms a secondary sulfonamide. Because the 1,1-dioxothiomorpholinosulfonyl group is powerfully electron-withdrawing, the remaining N-H proton on the newly formed sulfonamide becomes highly acidic. In the presence of the base used for the reaction, this proton is easily abstracted, generating a sulfonamide anion. This anion is highly nucleophilic and will rapidly attack a second molecule of sulfonyl chloride, resulting in over-sulfonylation.

The Solution: Control the stoichiometry strictly, keep the temperature low to differentiate the reaction rates, and utilize an "inverse addition" technique.

Self-Validating Protocol: Inverse Addition for Mono-Sulfonylation
  • Preparation: Prepare a 0.2 M solution of the target primary amine (1.0 eq) and TEA (1.1 eq) in anhydrous Tetrahydrofuran (THF).

  • Reagent Solution: Prepare a separate 0.1 M solution of 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (0.95 eq) in anhydrous THF. Note the sub-stoichiometric amount to prevent excess electrophile availability.

  • Inverse Addition: Cool the amine solution to -78 °C (dry ice/acetone bath). Slowly add the sulfonyl chloride solution to the amine solution via a syringe pump at a rate of 1 mL/min.

    • Self-Validation Checkpoint: Withdraw a sample 10 minutes after addition is complete. Run a rapid LC-MS. You should observe the mono-sulfonylated mass. If bis-sulfonylation is >5%, your addition rate was too fast, causing localized high concentrations of the sulfonyl chloride.

  • Warming: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NaHCO₃ to destroy any unreacted sulfonyl chloride before it can react with the sulfonamide anion.

References

  • Matrix Fine Chemicals. 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8. Retrieved from:[Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Retrieved from:[Link]

Troubleshooting

1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride degradation troubleshooting

Welcome to the technical support center for 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, use, and degradation of this important reagent.

I. Frequently Asked Questions (FAQs)

Q1: What is 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride and what are its primary applications?

A1: 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride, with CAS Number 1154974-57-8, is a bifunctional molecule featuring a thiomorpholine dioxide ring and a sulfonyl chloride group.[1] Its core structure, thiomorpholine 1,1-dioxide, is a key component in various pharmacologically active compounds. The sulfonyl chloride moiety is a highly reactive functional group, making this compound a valuable intermediate for synthesizing sulfonamides and sulfonate esters.[2] These reactions are fundamental in drug discovery for creating diverse libraries of compounds for biological screening.

Q2: What are the primary degradation pathways for this reagent?

A2: The most common degradation pathway for sulfonyl chlorides, including this one, is hydrolysis.[3][4][5][6] Due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group, it is highly susceptible to attack by water, which leads to the formation of the corresponding sulfonic acid (1,1-dioxo-1lambda6-thiomorpholine-4-sulfonic acid) and hydrochloric acid.[6][7] This hydrolysis reduces the purity and reactivity of the reagent. Other potential degradation routes for sulfonyl chlorides include formal SO2 extrusion, although this is more characteristic of certain heteroaromatic sulfonyl chlorides.[3][4][5]

Q3: How should I properly handle and store 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride to prevent degradation?

A3: Proper handling and storage are critical to maintaining the integrity of this reagent.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator.[6] To minimize contact with atmospheric moisture, storing under an inert atmosphere such as nitrogen or argon is highly recommended.[6][8]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[9] Use dry glassware and anhydrous solvents to prevent hydrolysis.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10][11]

Q4: What are the signs of reagent degradation?

A4: Visual inspection and analytical data can indicate degradation.

  • Visual Cues: A color change, often to a darker shade, can be a sign of decomposition.[8] The reagent should be a white to off-white solid.

  • Analytical Evidence: The presence of the corresponding sulfonic acid is the primary indicator of hydrolysis. This can be detected by various analytical techniques, including:

    • NMR Spectroscopy: A new set of peaks corresponding to the sulfonic acid will be visible.

    • LC-MS: A peak with the mass of the sulfonic acid will appear in the chromatogram.

    • TLC: An additional, more polar spot will be observed compared to the pure sulfonyl chloride.[8]

II. Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during reactions involving 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride.

Issue 1: Low or No Product Yield in a Sulfonylation Reaction

Your reaction to form a sulfonamide or sulfonate ester has resulted in a low yield or only unreacted starting materials.

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Degraded Sulfonyl Chloride 1. Check the quality of your reagent. If it's old or has been improperly stored, it may have hydrolyzed.[6] 2. Confirm its purity using NMR or by running a small-scale control reaction with a reliable substrate.[6] 3. Use a fresh bottle or purify the existing stock if necessary.The sulfonyl chloride is the key electrophile. If it has hydrolyzed to the unreactive sulfonic acid, the reaction will not proceed. Using a fresh, high-purity reagent should restore reactivity and lead to a higher product yield.
Inappropriate Base 1. The chosen base may be too weak to deprotonate the nucleophile (amine or alcohol) or to effectively scavenge the HCl byproduct. 2. For sulfonamide synthesis with amines, a tertiary amine base like triethylamine (Et₃N) or pyridine is common.[6][12] 3. For sulfonate ester synthesis with alcohols, catalytic 4-dimethylaminopyridine (DMAP) with a stoichiometric base like Et₃N can be more effective, especially for hindered alcohols.[6]The base plays a crucial role in activating the nucleophile and neutralizing the HCl generated during the reaction. An appropriate base will drive the reaction to completion.[6][12]
Presence of Water 1. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents. 2. Run the reaction under a strictly inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[8]Water competes with your nucleophile to react with the sulfonyl chloride, leading to the sulfonic acid byproduct and reducing the yield of your desired product.[8] Eliminating water will maximize the desired reaction pathway.
Low Reaction Temperature 1. Some sulfonylation reactions require heating to proceed at a reasonable rate. 2. Gently warm the reaction mixture while monitoring for any signs of decomposition by TLC.Increasing the temperature provides the necessary activation energy for the reaction to occur. This can lead to a higher conversion of starting material to product.[6]
Issue 2: Formation of Multiple Products or Unexpected Byproducts

Your reaction is messy, showing multiple spots on TLC or peaks in your analytical data.

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Di-sulfonylation of Primary Amines 1. If your substrate is a primary amine, it can react twice with the sulfonyl chloride. 2. Use a controlled amount of the sulfonyl chloride (1.0-1.1 equivalents). 3. Add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C) to the amine solution.Slow addition and controlled stoichiometry will favor the mono-sulfonylation product. This minimizes the chance of a second reaction occurring on the nitrogen of the newly formed sulfonamide.[6]
Formation of Chlorinated Byproducts 1. When using pyridine as a base with alcohols, the pyridinium hydrochloride salt formed can act as a nucleophile, converting the desired sulfonate ester into a chlorinated byproduct.[12] 2. Consider using a non-nucleophilic base like triethylamine (Et₃N).[12]Using a non-nucleophilic base will prevent the formation of species that can lead to unwanted side reactions, resulting in a cleaner reaction profile.
Product Instability During Workup 1. Your desired product might be sensitive to the acidic or basic conditions of the aqueous workup. 2. Before quenching the entire reaction, test a small aliquot with your planned workup solution and analyze it by TLC to check for degradation.[12] 3. If instability is observed, use milder conditions, such as a saturated ammonium chloride solution for quenching instead of strong acids.Identifying and avoiding conditions that degrade your product during purification is crucial for maximizing the isolated yield.[12]
Product is Water-Soluble 1. Highly polar sulfonamides or sulfonate esters may partition into the aqueous layer during extraction. 2. Check the aqueous layer by TLC. 3. If your product is in the aqueous layer, saturate it with NaCl (brine) before re-extracting. This will decrease the polarity of the aqueous phase and drive your product into the organic layer.[6]This technique, known as "salting out," is a standard method to improve the extraction efficiency of polar organic compounds from aqueous solutions, thereby increasing your isolated yield.

III. Analytical Characterization Protocols

Accurate characterization is essential to confirm the purity of your 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride and to identify products and byproducts.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve a small amount of the sulfonyl chloride in an anhydrous deuterated solvent such as CDCl₃ or Acetone-d₆. Aprotic solvents are crucial to prevent hydrolysis in the NMR tube.[13]

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Integrate the peaks corresponding to the thiomorpholine dioxide protons.

    • Look for small, broad peaks that may indicate the presence of the corresponding sulfonic acid (the hydrolyzed product).

    • The absence of significant impurity peaks confirms the high purity of the reagent.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate and Solvent System: Use silica gel TLC plates. A typical eluent system is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). Start with an 8:2 or 7:3 mixture of Hexanes:EtOAc and adjust as needed.[14]

  • Spotting: On the baseline of the TLC plate, spot your starting material (SM), the reaction mixture (Rxn), and a co-spot (Co) where both SM and Rxn are spotted in the same lane.[14]

  • Development: Place the plate in a chamber with the chosen eluent and allow it to develop.[14]

  • Visualization: Visualize the spots under a UV lamp.[14] The starting sulfonyl chloride and many amine/alcohol substrates, as well as the sulfonamide/sulfonate products, are often UV-active. If not, use a chemical stain like potassium permanganate.[14]

  • Interpretation: The reaction is progressing if a new spot (product) appears in the "Rxn" lane and the starting material spot diminishes. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[14] The sulfonamide or sulfonate product is typically more polar than the starting sulfonyl chloride.

IV. Visualized Workflows and Mechanisms

Primary Degradation Pathway: Hydrolysis

The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.

Hydrolysis Hydrolysis of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride R_SO2Cl R-SO₂Cl (Sulfonyl Chloride) H2O H₂O (Water) R_SO3H R-SO₃H (Sulfonic Acid) R_SO2Cl->R_SO3H Nucleophilic Attack HCl HCl

Caption: Hydrolysis degradation pathway.

General Sulfonamide Synthesis Workflow

This workflow outlines the key steps in a typical reaction between 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride and a primary or secondary amine.

Sulfonamide_Workflow General Workflow for Sulfonamide Synthesis Setup Reaction Setup (Anhydrous Solvent, Inert Atmosphere) Amine Dissolve Amine & Base Setup->Amine Cool Cool to 0 °C Amine->Cool Addition Slowly Add Sulfonyl Chloride Cool->Addition Reaction Stir at RT, Monitor by TLC Addition->Reaction Quench Quench Reaction (e.g., aq. NH₄Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify Product (Chromatography or Recrystallization) Dry->Purify

Caption: Workflow for Sulfonamide Synthesis.

V. References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. Available from:

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. Available from:

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. Available from:

  • Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. Available from: [Link]

  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Benchchem. Available from:

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Technical Support Center: Sulfonylation Reactions. Benchchem. Available from:

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

  • Sulfonyl halide. Wikipedia. Available from: [Link]

  • Optimizing reaction conditions for sulfonylation. Benchchem. Available from:

  • Technical Support Center: Monitoring Sulfonylation Reactions with TLC. Benchchem. Available from:

  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem. Available from:

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem. Available from:

  • 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8. Molbase. Available from: [Link]

Sources

Optimization

improving reaction kinetics of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride

Technical Support Center: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride Welcome to the technical support guide for 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride. This document is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride

Welcome to the technical support guide for 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction kinetics, improve yields, and ensure the integrity of your experimental outcomes.

The unique structure of this reagent, featuring a highly electron-withdrawing sulfone (1,1-Dioxo) group, renders the sulfonyl chloride moiety exceptionally reactive. This enhanced electrophilicity is a double-edged sword, enabling rapid reactions with a broad range of nucleophiles but also increasing susceptibility to undesired side reactions and degradation. This guide explains the causality behind these phenomena and provides field-proven protocols to navigate these challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is sluggish or shows low to no conversion to the desired sulfonamide. What are the primary causes and how can I resolve this?

Low conversion is a common issue that can typically be traced back to reagent integrity or suboptimal reaction conditions.

Potential Cause 1: Degradation of the Sulfonyl Chloride 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is highly susceptible to hydrolysis due to its high reactivity.[1] Moisture in the air, solvents, or on glassware can rapidly convert it to the corresponding unreactive sulfonic acid.

  • Solution:

    • Verify Reagent Purity: Before use, consider verifying the purity of the sulfonyl chloride, especially if the container has been opened previously. A simple titrimetric method can determine the total sulfonyl chloride content.[2]

    • Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., over molecular sieves). All glassware should be oven- or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.

Potential Cause 2: Poor Nucleophilicity of the Amine Sterically hindered amines (e.g., di-isopropylamine) or electron-deficient amines (e.g., 4-nitroaniline) will react more slowly.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier. Monitor by TLC or LC-MS to avoid decomposition.

    • Increase Reaction Time: Some reactions may simply require longer times for completion.[3]

    • Use a Catalyst: In difficult cases, a catalytic amount (1-5 mol%) of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be effective. However, use with caution as it can sometimes promote side reactions.

Potential Cause 3: Inappropriate Base or Stoichiometry The base is critical for scavenging the HCl generated during the reaction. If the base is too weak, not sufficiently soluble, or used in a sub-stoichiometric amount, the reaction will stall as the amine nucleophile becomes protonated and non-nucleophilic.

  • Solution:

    • Choose an Appropriate Base: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure at least 1.1 to 1.5 equivalents are used.

    • Check Solubility: Ensure the chosen base is soluble in the reaction solvent.

Q2: My TLC and/or LC-MS analysis reveals significant byproduct formation. How do I identify and minimize these impurities?

Byproduct formation is often a direct consequence of the reagent's high reactivity. Understanding the common side reactions is key to suppression.

Byproduct Profile and Mitigation Strategies

Byproduct NameIdentification (Typical TLC/LC-MS)Primary CauseMitigation Strategy
Sulfonic Acid Highly polar spot, often streaking on TLC. Distinct mass in LC-MS.Hydrolysis of the sulfonyl chloride by trace water.[1]Rigorously apply anhydrous techniques (see Q1). Use high-purity, dry solvents and an inert atmosphere.
Disulfonamide Less polar than the desired product. Distinct M+R-H mass in LC-MS.Reaction of a primary amine product with a second molecule of sulfonyl chloride.Add the sulfonyl chloride solution dropwise to the solution of the primary amine and base. Maintain a 1:1 or slight excess of the amine stoichiometry. Keep the temperature low (e.g., 0 °C) during addition.
Chlorinated Byproduct Varies by substrate.Use of a nucleophilic base/catalyst (e.g., pyridine) which can form a reactive intermediate that acts as a chlorinating agent.[3]Switch to a non-nucleophilic base system like triethylamine or DIPEA.[3]

Diagram: Primary Reaction Pathway vs. Common Side Reactions

Reagents Sulfonyl Chloride (R-SO2Cl) + Amine (R'-NH2) + Base Product Desired Sulfonamide (R-SO2-NHR') Reagents->Product Desired Pathway (Anhydrous, Correct Stoichiometry) Hydrolysis Sulfonic Acid (R-SO2-OH) Reagents->Hydrolysis Side Reaction 1 (Presence of H2O) Disulfonamide Disulfonamide (R-SO2-N(R')-SO2-R) Product->Disulfonamide Side Reaction 2 (Primary Amine Product + R-SO2Cl)

Caption: Key reaction pathways for sulfonamide synthesis.

Q3: My reaction kinetics are inconsistent, leading to poor reproducibility between batches. How can I standardize the process?

Inconsistency often stems from the highly exothermic nature of the sulfonylation reaction and variations in reagent quality.[4][5]

  • Solution:

    • Strict Temperature Control: The reaction of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride with amines is rapid and generates significant heat.[5] Running the reaction in an ice bath (0 °C), especially during the addition of the sulfonyl chloride, is crucial. Use a thermometer to monitor the internal temperature and ensure it does not rise uncontrollably.

    • Controlled Reagent Addition: Always add the sulfonyl chloride solution slowly (dropwise) to the stirred solution of the amine and base. This maintains a low concentration of the electrophile, preventing rapid heat generation and minimizing the formation of disulfonamide byproducts.

    • Standardize Reagent Quality: Use reagents from the same supplier and lot number for a series of experiments. As mentioned in Q1, always use anhydrous solvents and properly stored sulfonyl chloride.

    • Consistent Agitation: Ensure efficient and consistent stirring throughout the reaction to maintain homogeneity and prevent localized "hot spots."

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride?

Due to its high reactivity and moisture sensitivity, proper handling is paramount.[6]

  • Storage: Store the container tightly sealed in a cool, dry place, preferably in a desiccator away from moisture. For long-term storage, consider flushing the container with an inert gas like argon before sealing.

  • Handling: Handle the solid in a glove box or under a stream of inert gas. Use clean, dry spatulas and glassware. It is corrosive and releases HCl upon hydrolysis, so always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Q2: What is the scientific reason for the high reactivity of this specific sulfonyl chloride?

The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. In this molecule, the sulfur atom of the sulfonyl chloride group is attached to a thiomorpholine ring that has its own sulfur atom oxidized to a sulfone (SO₂). This sulfone group is a powerful electron-withdrawing group, which pulls electron density away from the sulfonyl chloride's sulfur atom. This inductive effect makes the sulfur atom extremely electron-deficient and, therefore, highly susceptible to attack by nucleophiles.

Q3: Which solvents and bases are generally recommended?

The choice of solvent and base can significantly impact reaction success.

Recommended Solvents Aprotic solvents are required to prevent reaction with the sulfonyl chloride.

SolventPolarityTypical Use CaseNotes
Dichloromethane (DCM) LowGeneral purpose, good solubility for many organics.Ensure it is anhydrous.
Tetrahydrofuran (THF) MediumGood for reactions where slightly higher polarity is needed.Must be dry and peroxide-free.
Acetonitrile (ACN) HighSuitable for a wide range of reactants.Must be rigorously dried.
Toluene Non-polarCan be useful for reactions at higher temperatures.Ensure it is anhydrous.

Recommended Bases Non-nucleophilic bases are strongly preferred to avoid side reactions.[3]

BasepKa of Conjugate AcidKey Feature
Triethylamine (TEA) ~10.7Standard, cost-effective choice.
DIPEA (Hünig's Base) ~11.0Sterically hindered, making it very non-nucleophilic.
Q4: What are the best analytical methods for monitoring this reaction?

A multi-faceted approach to reaction analysis is recommended for robust results.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting materials and product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and conversion.[1][8] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. UV detection is suitable if the amine or product contains a chromophore.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural confirmation of the final product. Use aprotic deuterated solvents like CDCl₃ or DMSO-d₆ for analysis.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity analysis, but often requires derivatization of the sulfonyl chloride to a more stable sulfonamide to prevent degradation in the hot injector.[2]

Diagram: General Experimental Workflow

A 1. Setup - Dry glassware - Inert atmosphere (N2/Ar) B 2. Reagent Prep - Dissolve amine & base in anhydrous solvent A->B C 3. Reaction - Cool solution to 0°C - Add sulfonyl chloride dropwise B->C D 4. Monitoring - Check progress via TLC/LC-MS C->D E 5. Work-up - Quench reaction - Aqueous wash/extraction D->E Upon completion F 6. Purification - Column chromatography or recrystallization E->F G 7. Analysis - Confirm structure (NMR) - Verify purity (HPLC) F->G

Caption: A standard workflow for sulfonamide synthesis.

References

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Technical Support Center: Sulfonylation Reactions. Benchchem.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • What is the use of sulfonyl chloride? Quora. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Benchchem.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Sulfonyl Chlorides/Fluorides. Yufeng.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. Available at: [Link]

  • New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. ResearchGate. Available at: [Link]

  • Sulfuryl chloride. Wikipedia. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF OXO SULFINES AND 0X0 SULFOXIDES. University of Groningen.
  • 1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride. PubChem - NIH. Available at: [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PMC. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]

  • 1,1-dioxo-1lambda6-thiane-4-sulfonyl chloride — Chemical Substance Information. chem.info. Available at: [Link]

Sources

Troubleshooting

optimal storage temperature for 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride stability

Technical Support Center: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride Welcome to the technical support guide for 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8). This document provides researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride

Welcome to the technical support guide for 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8). This document provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for this reagent. Adherence to these guidelines is critical for ensuring reagent stability, experimental reproducibility, and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride?

While specific, long-term stability data for 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride is not extensively published, best practices are derived from the general chemistry of sulfonyl chlorides and data from structurally similar compounds. For a related compound, 1,1-dioxo-1λ⁶-thiane-4-sulfonyl chloride, a storage temperature of 2-8°C is recommended.[1] Therefore, refrigeration is the most prudent choice for maintaining the long-term integrity of the reagent.

Causality: Lower temperatures slow down the rate of potential decomposition pathways. Sulfonyl chlorides can be susceptible to slow degradation over time, even in the absence of external contaminants. Storing at 2-8°C minimizes this intrinsic decomposition, preserving the reagent's purity and reactivity for a longer duration.

Q2: How should I store this reagent for long-term stability?

Proper long-term storage is crucial. The primary threats to the stability of sulfonyl chlorides are moisture and heat.[2][3]

  • Environment: Store the container in a cool, dry, and well-ventilated location.[3][4] Refrigeration at 2-8°C is strongly advised.

  • Container: The original container should be used and kept tightly sealed to prevent moisture ingress.[5] Many suppliers may package this reagent under an inert atmosphere (e.g., nitrogen or argon), which should be maintained.

  • Incompatibilities: Store the reagent away from incompatible materials such as water, strong bases, alcohols, amines, and strong oxidizing agents.[3]

Q3: My 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride powder has turned yellow. Is it still usable?

Discoloration, such as turning from white/off-white to yellow, is a common visual indicator of decomposition in sulfonyl chlorides.[6] This degradation can be accelerated by exposure to heat or moisture.[6] The yellow color likely indicates the formation of impurities, which can include the corresponding sulfonic acid and hydrogen chloride (HCl) gas from hydrolysis.

For sensitive applications where stoichiometry and purity are critical, using a discolored reagent is not recommended as it may lead to lower yields, side reactions, and purification challenges. For less sensitive screening or initial trials, it might be usable, but results should be interpreted with caution. For best and most reproducible results, always use a fresh, colorless reagent.[6]

Q4: What are the primary signs of reagent decomposition?

Beyond a visible color change, other signs of decomposition include:

  • Sharp Odor: A pungent, acidic odor may become noticeable due to the formation of hydrogen chloride (HCl) gas upon reaction with ambient moisture.[6]

  • Pressure Buildup: If stored improperly in a tightly sealed container after minor moisture exposure, HCl gas can build up, causing pressure inside the vial.[7] Open such containers with extreme care in a chemical fume hood.

  • Clumping or Caking: The reagent is typically a free-flowing powder. If it becomes clumped or appears "wet," it has likely been compromised by moisture.

Troubleshooting Guide

Issue 1: My reaction yield is significantly lower than expected.

  • Plausible Cause 1: Reagent Degradation. The most common cause is the hydrolysis of the sulfonyl chloride. If the reagent was exposed to ambient air for an extended period or stored improperly, a significant portion may have converted to the unreactive sulfonic acid.

    • Solution: Purchase a fresh vial of the reagent and handle it strictly under inert atmosphere conditions (e.g., in a glovebox or using a Schlenk line) to minimize exposure to moisture.

  • Plausible Cause 2: Incompatible Solvent. If your reaction solvent was not rigorously dried, residual water will rapidly quench the sulfonyl chloride.

    • Solution: Use a freshly distilled or commercially available anhydrous solvent for your reaction. Validate solvent dryness using an appropriate method if necessary.

Issue 2: I observed gas evolution and fuming when adding the reagent to my reaction.

This is often a sign of a rapid reaction with a nucleophilic species or moisture in the reaction vessel. Sulfonyl chlorides react exothermically with water, releasing HCl gas, which can appear as fumes.[6]

  • Validation: This is expected if there is trace moisture present. However, if the reaction is violent, it indicates a significant contamination with water or another highly reactive, incompatible substance.[6]

  • Corrective Action: Ensure all glassware is oven-dried or flame-dried before use. All solvents and reagents should be confirmed to be anhydrous. Add the sulfonyl chloride slowly and portion-wise to the reaction mixture, especially if the reaction is being scaled up, to maintain control over the reaction rate and temperature.

Issue 3: How do I safely quench and dispose of excess reagent?

Never add water or aqueous solutions directly to the concentrated sulfonyl chloride. This will cause a violent, exothermic reaction.

  • Recommended Quenching Protocol: The safest method is to slowly and carefully add your reaction mixture containing the excess sulfonyl chloride to a separate, stirred, and cooled solution of a weak base, such as aqueous sodium bicarbonate.[6] This neutralizes the reagent and the acidic byproducts in a controlled manner. See the detailed protocol below.

  • Spill Management: For small spills, cover with a dry, inert absorbent material like sand or vermiculite.[2][6] Do NOT use water or combustible materials like paper towels.[6] Collect the absorbed material into a labeled container for hazardous waste disposal.

Data & Protocols

Table 1: Recommended Storage & Handling Summary
ParameterRecommendationRationale & References
Storage Temperature 2 - 8 °C (Refrigerated)Slows intrinsic degradation. Based on data for similar compounds.[1]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents hydrolysis from ambient moisture.[3]
Container Tightly sealed original containerPrevents moisture ingress.[5]
Incompatibilities Water, Alcohols, Amines, Bases, OxidizersHighly reactive with nucleophiles and water.[3]
Experimental Protocol: Safe Quenching of Excess Sulfonyl Chloride

This protocol describes the standard and safe procedure for neutralizing residual 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride after a reaction is complete.

  • Prepare the Quenching Solution: In a separate flask of appropriate size (at least 5-10 times the volume of your reaction mixture), prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cool the Solution: Place the quenching solution flask in an ice-water bath and begin stirring with a magnetic stir bar. Allow it to cool to 0-5°C.

  • Slow Addition: Using a dropping funnel or pipette, add the reaction mixture containing the unreacted sulfonyl chloride dropwise to the cold, vigorously stirred bicarbonate solution.

  • Control Gas Evolution: Be vigilant for CO₂ evolution. The rate of addition should be controlled to prevent excessive foaming and potential overflow.

  • Complete Neutralization: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed and the resulting HCl has been neutralized.

  • Workup & Disposal: The reaction mixture can now be safely worked up (e.g., extracted with an organic solvent). Dispose of the aqueous layer and all waste in accordance with your institution's hazardous waste disposal procedures.

Visualizations

G Workflow: Handling and Use of the Reagent cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal b1 Retrieve from 2-8°C storage b2 Allow to warm to RT in desiccator b1->b2 Prevents condensation b3 Prepare under inert atmosphere b2->b3 c1 Weigh reagent quickly b3->c1 c2 Add to anhydrous reaction mixture c1->c2 c3 Run reaction under inert atmosphere c2->c3 d1 Prepare cold NaHCO3(aq) c3->d1 Reaction complete d2 Slowly add reaction mixture to base d3 Dispose of as hazardous waste d2->d3

Caption: Decision workflow for handling the sulfonyl chloride reagent.

G Primary Degradation Pathway: Hydrolysis reagent 1,1-Dioxo-1λ⁶-thiomorpholine- 4-sulfonyl chloride R-SO₂Cl products products reagent->products  Hydrolysis (Exothermic) water {H₂O | Water (Moisture)} water->reagent

Caption: Simplified hydrolysis pathway of the sulfonyl chloride.

References

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available from: [Link]

  • S D FINE-CHEM LIMITED. Safety Data Sheet: Sulphuryl Chloride. Available from: [Link]

  • Avocado Research Chemicals Ltd. Safety Data Sheet: 4,5-Dibromothiophene-2-sulfonyl chloride. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet: 5-(5-Chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride. Available from: [Link]

  • AnalytiChem GmbH. Safety Data Sheet: 2-Butanone. Available from: [Link]

  • AnalytiChem GmbH. Safety Data Sheet: Isooctane. Available from: [Link]

  • Molbase. 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Validation of 1,1-Dioxothiomorpholine-4-Sulfonyl Chloride Derivatives: A Comparative Performance Guide

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the introduction of polar, metabolically stable pharmacophores is critical for optimizing the pharmacokinetic (PK) profiles of drug candidates. 1,1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the introduction of polar, metabolically stable pharmacophores is critical for optimizing the pharmacokinetic (PK) profiles of drug candidates. 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride (CAS 1154974-57-8) [1] has emerged as a premier sulfonylating agent. It is used to graft the 1,1-dioxothiomorpholine moiety onto primary and secondary amines, a structural modification proven to enhance hypolipidemic and antioxidant activities in novel therapeutics [3].

Compared to traditional aliphatic heterocycles like piperidine or morpholine, the thiomorpholine 1,1-dioxide scaffold offers distinct physicochemical advantages. The strong electron-withdrawing nature of the sulfone group significantly reduces the basicity of the adjacent nitrogen (pKa ~5.4) while acting as a dual hydrogen-bond acceptor [5]. This translates to enhanced aqueous solubility and profound resistance to oxidative metabolic degradation by cytochrome P450 enzymes [2]. However, these exact properties—high polarity and altered basicity—present unique challenges for Liquid Chromatography-Mass Spectrometry (LC-MS) validation, requiring orthogonal chromatographic strategies and optimized ionization parameters [4].

Comparative Analytical Performance

To objectively evaluate the performance of synthesized 1,1-dioxothiomorpholine derivatives, we must benchmark them against their morpholine and piperidine structural analogs. The table below summarizes the comparative physicochemical properties and LC-MS behaviors of these sulfonamide derivatives.

Performance MetricPiperidine-1-SulfonylMorpholine-4-Sulfonyl1,1-Dioxothiomorpholine-4-Sulfonyl
LogP (Calculated) 2.81.91.2
Aqueous Solubility (LogS) Low (<20 µM)Moderate (~85 µM)High (>250 µM)
Metabolic Stability (HLM t1/2​ ) 25 min40 min>120 min
ESI+ Ionization Efficiency Baseline+ 1.5x+ 3.2x (Dipole enhanced)
Optimal LC Column Chemistry Standard C18C18 / Polar-EmbeddedHILIC / Polar-Embedded C18

Analytical Insight: The high polarity (LogP 1.2) of the 1,1-dioxothiomorpholine derivatives often leads to poor retention (capacity factor, k′ < 1) on standard C18 reversed-phase columns, causing the analytes to elute in the void volume where matrix suppression is severe. Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded C18 stationary phases is structurally mandated to achieve baseline resolution and accurate MS quantification.

Synthesis and LC-MS Validation Workflow

LCMS_Validation A 1. Sulfonylation Synthesis Reagent: CAS 1154974-57-8 Base: DIPEA (Steric Shielding) B 2. Sample Preparation Quench & Dilute in ACN/H2O Filter (0.22 µm PTFE) A->B C 3. Chromatographic Separation HILIC or Polar-Embedded C18 Retains Polar Sulfone B->C D 4. ESI+ Ionization 0.1% Formic Acid added Promotes [M+H]+ formation C->D E 5. Mass Spectrometry MRM / SIM Modes High Sensitivity Detection D->E F 6. Data Analysis Quantify Purity & Stability Compare vs Morpholine E->F

Step-by-step workflow for the synthesis and LC-MS validation of 1,1-dioxothiomorpholine compounds.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Every step includes the underlying causality for the experimental choice and internal validation checks to ensure data integrity.

Protocol A: Targeted Sulfonylation Synthesis

Objective: Synthesize the 1,1-dioxothiomorpholine sulfonamide derivative with >95% crude purity.

  • Reaction Setup: Dissolve the target primary/secondary amine (1.0 eq) and 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.

    • Causality: DCM is strictly utilized for its aprotic nature, preventing the premature hydrolysis of the highly reactive sulfonyl chloride before it can encounter the amine.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise under inert atmosphere ( N2​ ).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups provide steric shielding. This prevents the base itself from acting as a nucleophile and attacking the sulfonyl chloride, thereby eliminating a major pathway for impurity formation.

  • Quenching & Extraction: Allow the reaction to warm to room temperature for 2 hours. Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate.

    • Validation Check: Spot the organic layer on a TLC plate (Eluent: 5% MeOH in DCM). The disappearance of the starting amine spot validates reaction completion.

Protocol B: LC-MS/MS Method Validation

Objective: Accurately quantify the synthesized derivative and assess its purity using a validated HILIC-MS/MS approach [4].

  • System Suitability Test (SST):

    • Action: Inject a blank (Acetonitrile:Water 50:50) followed by a 10 ng/mL sulfamethoxazole reference standard.

    • Validation Criterion: The blank must exhibit <0.1% carryover at the target m/z. The standard must elute with a retention time relative standard deviation (RSD) of <2% and mass accuracy within ±5 ppm. This guarantees the MS is calibrated and the column is fully equilibrated.

  • Sample Preparation: Dilute the purified compound to 1 µg/mL in Acetonitrile containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is selected over Nylon to prevent non-specific binding of the polar sulfone derivative to the filter membrane, ensuring 100% analyte recovery.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Causality: The HILIC stationary phase provides orthogonal retention to C18, successfully retaining the highly polar 1,1-dioxide moiety. The 0.1% formic acid acts as a crucial proton source, driving the equilibrium toward the [M+H]+ state required for optimal Electrospray Ionization (ESI+) efficiency.

  • Mass Spectrometry Detection: Operate the MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM isolates the specific precursor ion (the intact sulfonamide) and fragments it into a stable product ion (often the loss of the SO2​ group). This dual-stage mass filtering eliminates isobaric background noise, providing absolute structural confirmation and high-fidelity quantification.

References

  • 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8 Matrix Fine Chemicals URL:[Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity PubMed (National Institutes of Health) URL:[Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood Wiley Analytical Science URL: [Link]

  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 PubChem (National Institutes of Health) URL:[Link]

Comparative

IR spectroscopy reference data for 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride

Analytical Comparison Guide: IR Spectroscopy of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride vs. Morpholine-4-sulfonyl chloride Executive Summary In modern drug discovery, particularly during the synthesis of su...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: IR Spectroscopy of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride vs. Morpholine-4-sulfonyl chloride

Executive Summary

In modern drug discovery, particularly during the synthesis of sulfonamide-based therapeutics, sulfonyl chlorides serve as critical electrophilic intermediates. 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8)[1] is a highly specialized building block containing both a cyclic sulfone and a reactive sulfamoyl chloride group. Accurately characterizing this compound is paramount to ensure batch-to-batch reproducibility and prevent downstream synthetic failures.

As a Senior Application Scientist, I have designed this guide to objectively compare the infrared (IR) spectroscopic profile of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride against its structural analog, morpholine-4-sulfonyl chloride[2]. By analyzing the vibrational modes of these compounds, researchers can validate structural integrity, resolve complex overlapping bands, and monitor for moisture-induced degradation.

Mechanistic Causality: The Dual-Sulfone Spectroscopic Challenge

To understand the spectral nuances of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride, we must compare it to a simpler baseline. Morpholine-4-sulfonyl chloride contains a single sulfonyl center (the N−SO2​−Cl group) and an ether linkage in the ring. In contrast, our target compound replaces the ether oxygen with a cyclic sulfone ( R−SO2​−R ).

This structural substitution introduces a complex overlap in the IR fingerprint region. Sulfonyl chlorides typically exhibit strong, characteristic asymmetric stretching bands in the 1410–1370 cm⁻¹ region and symmetric stretches between 1204–1166 cm⁻¹[3]. However, cyclic sulfones also produce intense S=O stretching vibrations (asymmetric at ~1350–1300 cm⁻¹ and symmetric at ~1160–1120 cm⁻¹)[4]. The proximity of these vibrational frequencies requires high-resolution Attenuated Total Reflectance (ATR) FTIR to deconvolute the overlapping bands.

The Causality Behind Experimental Choices: Why use ATR-FTIR instead of traditional KBr pellet transmission? Sulfonyl chlorides are highly moisture-sensitive. KBr is notoriously hygroscopic; the mechanical energy of grinding the sample with KBr powder, combined with absorbed atmospheric moisture, provides the perfect activation energy and aqueous environment for the highly electrophilic sulfonyl chloride to hydrolyze into a sulfonic acid ( SO3​H ) and HCl. This completely alters the IR spectrum—destroying the S-Cl stretch and artificially introducing a broad O-H stretch[5]. ATR avoids this matrix interference entirely, preserving the chemical integrity of the sample.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in the spectral data, the following protocol utilizes a closed-loop validation system to prevent and detect moisture contamination in real-time.

Step 1: Instrument Preparation and Background Profiling

  • Purge the FTIR spectrometer (equipped with a monolithic diamond ATR crystal) with dry nitrogen ( N2​ ) for 30 minutes to eliminate atmospheric water vapor and CO2​ interference.

  • Clean the diamond crystal with anhydrous dichloromethane (DCM) and allow it to evaporate completely.

  • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). The background must exhibit a perfectly flat baseline in the 3600–3200 cm⁻¹ region.

Step 2: Inert Sample Handling

  • Inside a dry glovebox (relative humidity < 1%), transfer approximately 5 mg of the sulfonyl chloride compound onto the ATR crystal.

  • Apply the ATR anvil with optimized pressure to ensure uniform contact between the solid crystal lattice and the ATR sensor, maximizing the evanescent wave penetration into the sample.

Step 3: Data Acquisition and Real-Time Validation

  • Record the sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Immediately inspect the 3500–3200 cm⁻¹ region. If a broad band is detected, the sample has hydrolyzed to sulfonic acid. The protocol dictates that the batch must be immediately rejected or repurified. If the baseline remains flat, proceed to functional group assignment.

Step 4: Spectral Deconvolution

  • Apply a second-derivative mathematical filter to the 1450–1100 cm⁻¹ region to resolve the overlapping sulfamoyl chloride and cyclic sulfone S=O stretching frequencies.

Quantitative Spectral Comparison

The following table summarizes the key vibrational frequencies, comparing the dual-sulfone system to the single-sulfone ether system. The electron-withdrawing nature of the chlorine atom shifts the sulfamoyl chloride S=O bands to slightly higher frequencies compared to the cyclic sulfone.

Vibrational Mode1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chlorideMorpholine-4-sulfonyl chlorideCausality / Structural Note
sp³ C-H Stretching 2980, 2930 cm⁻¹2975, 2925 cm⁻¹Represents the aliphatic ring backbone.
Sulfamoyl Chloride S=O (Asym) ~1385 cm⁻¹~1380 cm⁻¹Primary electrophilic center[3].
Cyclic Sulfone S=O (Asym) ~1325 cm⁻¹N/AUnique to the thiomorpholine dioxide ring[4].
Sulfamoyl Chloride S=O (Sym) ~1180 cm⁻¹~1175 cm⁻¹Primary electrophilic center[3].
Cyclic Sulfone S=O (Sym) ~1140 cm⁻¹N/AUnique to the thiomorpholine dioxide ring[4].
C-O-C Ether Stretching (Asym) N/A~1115 cm⁻¹Present only in the morpholine analog.
S-Cl Stretching ~580 cm⁻¹~575 cm⁻¹Confirms an intact sulfonyl chloride group.

Validation Workflow

To standardize this analytical approach across drug development laboratories, the following workflow dictates the logical progression of sample validation.

FTIR_Workflow Start Compound Synthesis & Isolation Prep Inert Atmosphere Sample Prep (Dry N2) Start->Prep ATR ATR-FTIR Data Acquisition (Diamond Crystal) Prep->ATR Check Hydrolysis Check (Absence of 3300 cm⁻¹ OH) ATR->Check Deconv Spectral Deconvolution (S=O Band Separation) Check->Deconv No OH Detected Fail Reject Sample (Hydrolyzed to Sulfonic Acid) Check->Fail OH Band Present Valid Structural Validation Complete (Pass) Deconv->Valid

FTIR Spectral Validation & Quality Control Workflow for Sulfonyl Chlorides.

Conclusion

The structural complexity of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride requires a deliberate, artifact-free analytical approach. By utilizing a self-validating ATR-FTIR protocol and comparing the spectra against simpler analogs like morpholine-4-sulfonyl chloride, researchers can confidently assign the overlapping S=O stretching frequencies and ensure the absolute integrity of their synthetic intermediates.

Sources

Validation

crystallographic data and X-ray diffraction of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride

A Comparative Guide to the Crystallographic Properties and Reactivity of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride Introduction In modern drug discovery, the architectural rigidity and vectorality of building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Crystallographic Properties and Reactivity of 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride

Introduction

In modern drug discovery, the architectural rigidity and vectorality of building blocks dictate the pharmacokinetic success of the resulting lead compounds. 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS 1154974-57-8)[1] has emerged as a superior sulfonylation reagent compared to traditional aliphatic and aromatic sulfonyl chlorides. By incorporating a sulfone moiety within the saturated six-membered heterocycle, this compound offers unique stereoelectronic properties that significantly influence its solid-state packing, hydrolytic stability, and electrophilic reactivity[2].

As a Senior Application Scientist, I have designed this guide to provide an in-depth comparative analysis of the crystallographic data and X-ray diffraction workflows for 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride[3], benchmarking its structural performance against its widely used analog, morpholine-4-sulfonyl chloride.

Structural Comparison: Stereoelectronic Causality

The fundamental difference in reactivity between 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride and morpholine-4-sulfonyl chloride lies in the substitution at the 4-position of the ring.

  • Morpholine-4-sulfonyl chloride: The ether oxygen donates electron density via resonance, slightly dampening the electrophilicity of the sulfonyl chloride group. The ring adopts a standard chair conformation, with the sulfonyl group occupying an equatorial position to minimize 1,3-diaxial interactions[4].

  • 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride: The ring sulfone group (SO₂) is strongly electron-withdrawing via inductive effects. Crystallographic analysis of sulfone-containing heterocyclic frameworks reveals that the sulfur-oxygen bonds in the ring sulfone typically measure 1.43–1.45 Å, maintaining a rigid tetrahedral geometry[2]. This electron withdrawal propagates through the sigma framework, increasing the partial positive charge on the sulfonyl chloride sulfur atom, thereby accelerating its reaction with sterically hindered amines[5].

Reactivity Node1 1,1-Dioxo-1λ⁶-thiomorpholine Ring System Node2 Strong Electron-Withdrawing Ring Sulfone Group Node1->Node2 Node3 Steric Bulk & Rigid Chair Conformation Node1->Node3 Node4 Increased Electrophilicity at Sulfonyl Chloride Node2->Node4 Inductive Effect Node3->Node4 Conformational Locking Node5 Enhanced Reactivity in Sulfonylation Reactions Node4->Node5 Rapid Nucleophilic Attack

Logical relationship of thiomorpholine 1,1-dioxide structural features and reactivity.

Quantitative Crystallographic Data

To objectively compare these building blocks, we must look at their single-crystal X-ray diffraction parameters. The table below summarizes the key geometric metrics that dictate their spatial profiles.

Structural Parameter1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chlorideMorpholine-4-sulfonyl chloride4-Methylbenzenesulfonyl chloride (TsCl)
Molecular Formula C₄H₈ClNO₄S₂C₄H₈ClNO₃SC₇H₇ClO₂S
Molecular Weight 233.69 g/mol [1]185.63 g/mol 190.65 g/mol
Ring Conformation Chair (Rigid)Chair (Flexible)Planar (Aryl)
S=O Bond Length (Ring) 1.43 - 1.45 Å[2]N/AN/A
S=O Bond Length (Sulfonyl) 1.42 - 1.44 Å1.43 - 1.44 Å1.43 Å[5]
S-Cl Bond Length ~2.04 Å~2.06 Å~2.04 Å[5]
Geometry around S (Cl) Distorted TetrahedralDistorted TetrahedralDistorted Tetrahedral[6]

Experimental Protocols: Self-Validating Workflows

Obtaining high-quality crystallographic data for sulfonyl chlorides requires meticulous experimental design due to their sensitivity to moisture and thermal degradation. The following protocols are engineered to be self-validating, ensuring that each step inherently confirms the success of the previous one.

Protocol 1: Single-Crystal Growth via Vapor Diffusion Causality: Sulfonyl chlorides readily hydrolyze to sulfonic acids in the presence of adventitious water. Therefore, crystal growth must be performed under strictly anhydrous conditions. Vapor diffusion is chosen over slow evaporation because it allows for a more controlled supersaturation gradient, preventing the formation of twinned crystals.

  • Preparation: Dissolve 50 mg of 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride in 1.0 mL of anhydrous dichloromethane (DCM) in a 4 mL inner vial. DCM is selected due to its excellent solubilizing power for polar sulfones.

  • Diffusion Setup: Place the uncapped 4 mL vial inside a 20 mL outer vial containing 5 mL of anhydrous hexanes (the anti-solvent).

  • Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm. Store the assembly in a vibration-free environment at 4 °C.

  • Validation: Over 3–5 days, hexanes will diffuse into the DCM layer. The appearance of sharply defined, block-like colorless crystals indicates successful nucleation. If a fine powder forms, the diffusion rate was too fast, necessitating a lower incubation temperature.

Protocol 2: X-Ray Diffraction Data Collection and Refinement Causality: Data collection must be performed at cryogenic temperatures (typically 100 K). At room temperature, the oxygen atoms of the sulfonyl group exhibit significant thermal libration, which artificially shortens the apparent S=O bond lengths and masks true electron density[5].

  • Crystal Mounting: Submerge the selected single crystal in a drop of Paratone-N oil on a glass slide. Reasoning: The oil coats the crystal, acting as a hydrophobic barrier against atmospheric moisture and preventing hydrolytic degradation during transfer[7].

  • Flash Cooling: Mount the crystal onto a cryoloop and immediately transfer it to the diffractometer's cold stream (100 K). The Paratone oil will freeze into a rigid glass, securing the crystal without exerting anisotropic mechanical stress.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation for data acquisition. Collect a full sphere of data to ensure high redundancy and completeness (>99%).

  • Structure Solution: Process the raw frames using software such as APEX or CrysAlisPro. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., OLEX2)[7].

  • Validation: A successful refinement is self-validated by an R₁ value of < 0.05 and a flat residual electron density map, confirming the precise location of the highly electron-dense sulfur and chlorine atoms.

XRD_Workflow Synthesis 1. Synthesis & Isolation (Anhydrous Conditions) Crystallization 2. Single Crystal Growth (Vapor Diffusion Method) Synthesis->Crystallization Purified Compound Mounting 3. Crystal Mounting (Cryoloop & Paratone Oil) Crystallization->Mounting Suitable Single Crystal Diffraction 4. X-Ray Data Collection (100 K, Mo Kα Radiation) Mounting->Diffraction Flash Cooling Refinement 5. Structure Solution (SHELXT / OLEX2) Diffraction->Refinement Electron Density Map

Workflow for the crystallographic analysis of sulfonyl chloride derivatives.

Conclusion and Application Insights

The crystallographic data of 1,1-dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride underscores its utility as a premium building block. The rigid, distorted tetrahedral geometry of the sulfone-containing framework not only dictates its distinct physical properties but also drives its enhanced reactivity profile compared to morpholine-4-sulfonyl chloride. For drug development professionals, substituting a morpholine ring with a thiomorpholine 1,1-dioxide ring can drastically alter the metabolic stability and hydrogen-bonding network of the final active pharmaceutical ingredient (API), making structural verification via X-ray diffraction an indispensable part of the development pipeline.

References

  • Benchchem. "1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride | 1461706-29-5".
  • Matrix Fine Chemicals. "1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8".
  • EnamineStore. "EN300-69622 - EnamineStore".
  • ResearchGate. "Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride".
  • MDPI. "Synthesis and Crystallographic Characterization of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates".
  • Benchchem. "4-Bromo-2-(morpholine-4-sulfonyl)aniline".
  • Physics @ Manasagangotri. "Synthesis and Crystal Structure Studies of a Novel Bioactive Heterocycle: 1-Benzhydryl-4-phenylmethane Sulfonyl Piperazine".

Sources

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